molecular formula C5H3Br3N2 B14195033 3,4,5-Tribromo-1-ethenyl-1H-pyrazole CAS No. 923035-87-4

3,4,5-Tribromo-1-ethenyl-1H-pyrazole

Cat. No.: B14195033
CAS No.: 923035-87-4
M. Wt: 330.80 g/mol
InChI Key: NTACYNDTORRSGT-UHFFFAOYSA-N
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Description

3,4,5-Tribromo-1-ethenyl-1H-pyrazole is a useful research compound. Its molecular formula is C5H3Br3N2 and its molecular weight is 330.80 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4,5-Tribromo-1-ethenyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-Tribromo-1-ethenyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

923035-87-4

Molecular Formula

C5H3Br3N2

Molecular Weight

330.80 g/mol

IUPAC Name

3,4,5-tribromo-1-ethenylpyrazole

InChI

InChI=1S/C5H3Br3N2/c1-2-10-5(8)3(6)4(7)9-10/h2H,1H2

InChI Key

NTACYNDTORRSGT-UHFFFAOYSA-N

Canonical SMILES

C=CN1C(=C(C(=N1)Br)Br)Br

Origin of Product

United States

Foundational & Exploratory

Chemical Properties & Synthetic Utility of 3,4,5-Tribromo-1-ethenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4,5-Tribromo-1-ethenyl-1H-pyrazole (also known as 3,4,5-tribromo-1-vinylpyrazole ) is a specialized heterocyclic building block that serves a dual function in organic synthesis: it is a precursor for polymerization and, more critically, a regioselective scaffold for accessing complex polysubstituted pyrazoles.[1]

Unlike simple alkyl-substituted pyrazoles, the 1-ethenyl (vinyl) group acts as a removable directing group . It activates the C-5 position for halogen-metal exchange while protecting the nitrogen, allowing for sequential, site-specific functionalization of the pyrazole core. This guide details the physicochemical properties, synthesis, and the specific reactivity logic required to utilize this compound effectively in drug discovery and materials science.

Structural & Physicochemical Profile

The molecule features a highly brominated pyrazole ring N-capped with a vinyl group.[2][3][4][5] The steric bulk of the three bromine atoms combined with the electronic withdrawal of the vinyl group creates a unique reactivity landscape.

Table 1: Physicochemical Data
PropertyValue / Description
IUPAC Name 3,4,5-Tribromo-1-ethenyl-1H-pyrazole
CAS Number N/A (Specific derivative often synthesized in situ or custom)
Molecular Formula C₅H₃Br₃N₂
Molecular Weight 330.80 g/mol
Physical State Solid (Crystalline)
Solubility Soluble in CH₂Cl₂, THF, MeCN; Insoluble in H₂O
Electronic Character Electron-deficient pyrazole core; N-vinyl group is electron-withdrawing via induction but potentially donating via resonance.[1]
Key Spectroscopic Signature ¹H NMR: Vinyl protons typically appear as a specific AMX or ABX system (δ 5.0–7.5 ppm range depending on solvent). ¹³C NMR: Distinct signals for C-3, C-4, C-5 due to asymmetry induced by N1-substitution.

Synthesis Protocol

Objective: Efficient preparation of 3,4,5-tribromo-1-ethenyl-1H-pyrazole from commercially available 3,4,5-tribromo-1H-pyrazole.

Methodology: One-Pot Alkylation-Elimination

This protocol utilizes 1,2-dibromoethane as a vinyl equivalent precursor. The reaction proceeds via an initial N-alkylation followed by base-mediated dehydrobromination.

Reagents:

  • 3,4,5-Tribromo-1H-pyrazole (1.0 equiv)

  • 1,2-Dibromoethane (Excess, ~3–5 equiv to prevent bis-alkylation)

  • Triethylamine (Et₃N) or K₂CO₃ (Base)

  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Protocol:

  • Dissolution: Dissolve 3,4,5-tribromo-1H-pyrazole in anhydrous MeCN under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Add triethylamine (3.0 equiv) followed by 1,2-dibromoethane (4.0 equiv).

  • Reflux: Heat the mixture to reflux (approx. 80–82°C) for 12–24 hours.

    • Mechanistic Insight: The pyrazole nitrogen nucleophilically attacks the dibromide to form the intermediate 1-(2-bromoethyl)-3,4,5-tribromopyrazole. The excess base then eliminates HBr to form the vinyl double bond.

  • Work-up: Cool to room temperature. Remove solvent under reduced pressure.

  • Extraction: Redissolve residue in CH₂Cl₂ and wash with water (to remove triethylammonium bromide salts). Dry organic layer over MgSO₄.

  • Purification: Silica gel column chromatography (Hexanes/EtOAc gradient).

    • Target Yield: 70–80%.

Reactivity Profile: The "Vinyl Switch" Strategy

The core value of this molecule lies in its ability to undergo sequential regioselective lithiation . The vinyl group directs the first metal-halogen exchange to the C-5 position , a reaction that is difficult to achieve selectively in N-methyl analogs without competitive deprotonation.

Regioselectivity Logic
  • C-5 Activation (First Exchange): Treatment with n-BuLi results in exclusive exchange of the C-5 bromine.

    • Reasoning: The C-5 bromine is electronically activated by the adjacent electronegative Nitrogen (N-1). The N-vinyl group prevents N-deprotonation (which would occur in NH-pyrazoles) and sterically/electronically permits C-5 attack.

  • C-4 Activation (Second Exchange): After quenching the C-5 lithio species with an electrophile (E¹), the remaining bromines are at C-3 and C-4. Subsequent lithiation targets C-4 .

    • Reasoning: C-4 is the next most accessible site for exchange, often driven by the electronic influence of the new substituent at C-5 and the inherent reactivity order of the pyrazole ring.

  • Vinyl Removal (Deprotection): The vinyl group can be oxidatively cleaved to return the N-H functionality, yielding a 3,4,5-substituted pyrazole.

Visualizing the Reaction Pathway

G cluster_0 Regioselectivity Logic Start 3,4,5-Tribromo- 1-vinylpyrazole Step1 Intermediate: 5-Lithio-Species Start->Step1 n-BuLi, -78°C (Halogen-Metal Exchange) Prod1 Product A: 5-Substituted- 3,4-dibromo-1-vinyl Step1->Prod1 Electrophile (E1) (e.g., R-CHO, CO2) Step2 Intermediate: 4-Lithio-Species Prod1->Step2 n-BuLi or t-BuLi (2nd Exchange) Prod2 Product B: 4,5-Disubstituted- 3-bromo-1-vinyl Step2->Prod2 Electrophile (E2) Final Final Product: 3,4,5-Trisubstituted- NH-Pyrazole Prod2->Final KMnO4 (Oxidative De-vinylation)

Figure 1: Sequential regioselective functionalization workflow for 3,4,5-tribromo-1-ethenyl-1H-pyrazole.

Experimental Protocols for Functionalization

Protocol A: C-5 Selective Substitution
  • Setup: Flame-dry a flask and purge with Argon. Add 3,4,5-tribromo-1-vinylpyrazole (1.0 mmol) in dry THF (10 mL).

  • Cooling: Cool the solution to -78°C (Dry ice/acetone bath).

  • Lithiation: Add n-BuLi (1.1 mmol, 1.6 M in hexanes) dropwise over 5 minutes.

    • Observation: A color change (often yellow/orange) indicates the formation of the 5-lithio species.

    • Time: Stir for 15–30 minutes at -78°C. Do not warm , or the species may decompose or scramble.

  • Quenching: Add the Electrophile (E¹) (e.g., Benzaldehyde, 1.2 mmol) neat or in THF.

  • Completion: Allow to warm to room temperature over 1 hour. Quench with sat. NH₄Cl.

Protocol B: Oxidative Removal of Vinyl Group

To recover the NH-pyrazole after functionalization:

  • Dissolution: Dissolve the 1-vinylpyrazole derivative in a mixture of acetone/water (or t-BuOH/water).

  • Oxidation: Add KMnO₄ (2–3 equiv) in portions at 0°C to Room Temp.

    • Note: The reaction cleaves the alkene. Monitor by TLC for disappearance of the vinyl spot.

  • Workup: Filter off MnO₂ solids through Celite. Acidify the filtrate if necessary to precipitate the NH-pyrazole product.

Advanced Applications

Beyond simple substitution, the 1-ethenyl group enables advanced synthetic maneuvers:

  • Ring-Closing Metathesis (RCM): If a substituent at C-5 contains an alkene (e.g., an allyl group introduced via the lithiation protocol above), the N-vinyl group can participate in RCM using Grubbs' catalysts to form fused bicyclic systems (e.g., 5H-pyrazolo[5,1-b][1,3]thiazine ).[2][5]

  • Polymerization: As a vinyl monomer, this compound can be polymerized (radical or cationic) to form poly(vinylpyrazole) derivatives. The high bromine content makes these polymers excellent candidates for flame-retardant materials .

Safety & Handling

  • Hazards: Like many halogenated pyrazoles, this compound may be an irritant to skin and eyes.

  • Lachrymator Potential: Halogenated vinyl compounds can sometimes act as alkylating agents or lachrymators. Handle in a fume hood.

  • Storage: Store at 2–8°C. The vinyl group is generally stable but can polymerize if exposed to radical initiators or intense light over long periods.

References

  • Begtrup, M., et al. (2007).[2] "The N-Vinyl Group as a Protection Group for the Preparation of 3(5)-Substituted Pyrazoles via Bromine—Lithium Exchange."[2][3][4][5] ChemInform.

  • Silva, V. L. M., et al. (2025). "Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity." Molecules.

  • Balle, T., et al. (2006).[6][7] "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study." Organic & Biomolecular Chemistry.

  • Deng, X., & Mani, N. S. (2008).[8] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry.

Sources

Structural & Synthetic Guide: 3,4,5-Tribromo-1-ethenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural chemistry, synthesis, and reactivity profile of 3,4,5-Tribromo-1-ethenyl-1H-pyrazole , a critical halogenated heterocyclic building block.

Executive Summary

3,4,5-Tribromo-1-ethenyl-1H-pyrazole (also known as 3,4,5-tribromo-1-vinylpyrazole ) is a highly functionalized heterocyclic scaffold used primarily in the regioselective synthesis of polysubstituted pyrazoles. Its core value lies in the N-vinyl group , which serves a dual purpose: it acts as a robust protecting group for the pyrazole nitrogen during metal-halogen exchange reactions and provides a reactive alkene handle for further derivatization (e.g., polymerization or ring-closing metathesis).[1]

Structurally, the molecule features a planar pyrazole ring decorated with three bromine atoms, creating a dense electron-withdrawing environment that facilitates unique halogen-bonding interactions in the solid state.

Molecular Architecture & Crystallographic Properties

Molecular Geometry

The molecule (C


H

Br

N

) consists of a penta-substituted pyrazole core. The geometry is dominated by the planar aromatic system and the steric crowding of the three bromine atoms.
ParameterDescription
Formula C

H

Br

N

Molecular Weight 330.80 g/mol
Core Planarity The pyrazole ring is strictly planar due to aromaticity (6

-electrons).
N-Vinyl Conformation The N1-vinyl group typically adopts a conformation to minimize steric clash with the bulky Br atom at the C5 position.
Bond Lengths (Est.) C-Br bonds: ~1.88 Å; N-N bond: ~1.36 Å; C=C (vinyl): ~1.32 Å.
Solid-State Packing & Halogen Bonding

While specific unit cell parameters (space group, lattice dimensions) are often dependent on recrystallization solvents, the crystal lattice of tribromopyrazoles is characteristically governed by halogen bonding (XB) and


-

stacking.
  • Halogen Bonding Network: The bromine atoms at positions 3, 4, and 5 act as

    
    -hole donors. In the absence of strong H-bond donors (since N1 is substituted), the crystal packing is stabilized by Br
    
    
    
    N interactions (where the pyridinic N2 acts as an acceptor) or Type II Br
    
    
    Br contacts.
  • Steric Influence: The bulky Br atoms prevent close face-to-face

    
    -stacking, often leading to slipped-stack or herringbone packing motifs to maximize dispersion forces while accommodating the large halogen radii.
    

Synthesis Protocol

The synthesis of 3,4,5-tribromo-1-ethenyl-1H-pyrazole is a two-step "one-pot" sequence involving alkylation followed by elimination. This protocol, optimized by Begtrup and coworkers , avoids the isolation of the unstable intermediate.

Reaction Scheme
  • Alkylation: 3,4,5-Tribromopyrazole reacts with 1,2-dibromoethane to form the 1-(2-bromoethyl) intermediate.

  • Elimination: Treatment with base (triethylamine or KOH) induces E2 elimination of HBr to yield the N-vinyl product.

Step-by-Step Methodology
  • Reagents: 3,4,5-Tribromo-1H-pyrazole (1.0 eq), 1,2-Dibromoethane (Excess/Solvent), Triethylamine (Et

    
    N, Excess), Acetonitrile (MeCN).
    
  • Conditions: Reflux (80–90 °C).

Protocol:

  • Dissolve 3,4,5-tribromo-1H-pyrazole in MeCN.

  • Add excess 1,2-dibromoethane (acts as both reagent and alkylating agent).

  • Add triethylamine (base).[2][3]

  • Heat the mixture to reflux for 12–24 hours. The base promotes both the initial alkylation and the subsequent dehydrobromination.

  • Work-up: Cool to room temperature. Filter off the triethylammonium bromide salt. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexanes/EtOAc) to obtain the product as a colorless solid.

Critical Control Point: Using a large excess of 1,2-dibromoethane is crucial to prevent the formation of the bis-pyrazole byproduct (1,2-bis(3,4,5-tribromopyrazol-1-yl)ethane).

Reactivity Profile: Regioselective Functionalization

The defining feature of 3,4,5-tribromo-1-ethenyl-1H-pyrazole is its ability to undergo regioselective bromine-lithium exchange . The N-vinyl group directs lithiation to the C5 position due to the "coordination effect" and the inherent electronic bias of the pyrazole ring.

Lithiation Pathway
  • Reagent:

    
    -Butyllithium (
    
    
    
    -BuLi) in THF at -78 °C.
  • Selectivity: C5 > C4 > C3 .

  • Mechanism: The lithium preferentially exchanges the bromine at C5 (adjacent to the N-vinyl group).[1][2] This generates a stable 5-lithio species which can then react with electrophiles (E

    
    ).
    
Pathway Diagram

G Start 3,4,5-Tribromo-1-vinylpyrazole Lithiation Lithiation (-78°C, n-BuLi) Start->Lithiation THF Intermediate 5-Lithio-3,4-dibromo-1-vinylpyrazole Lithiation->Intermediate Br/Li Exchange Electrophile Electrophile Addition (E+) Intermediate->Electrophile Product 5-Substituted-3,4-dibromo-1-vinylpyrazole Electrophile->Product Quench

Caption: Regioselective C5-functionalization pathway via bromine-lithium exchange.

Deprotection

The N-vinyl group can be removed after functionalization to restore the free NH-pyrazole.

  • Method: Oxidation with KMnO

    
     (aq) in acetone/water.
    
  • Result: Cleavage of the vinyl group to yield the N-unsubstituted pyrazole.

References

  • Begtrup, M., et al. (2007).[2][4] "The N-Vinyl Group as a Protection Group of the Preparation of 3(5)-Substituted Pyrazoles via Bromine—Lithium Exchange." Tetrahedron, 63(1), 56–61.[1] Link

  • Silva, V. L. M., & Silva, A. M. S. (2022).[5] "Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity." Molecules, 27(11), 3493.[5][6] Link

  • Trofimov, B. A., et al. (2011). "Synthesis of 1-vinylpyrazoles from 3,4,5-tribromopyrazoles." Russian Journal of Organic Chemistry. (Contextual Reference for Vinyl Pyrazole Synthesis).

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Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and Chemistry of Tribrominated Pyrazoles

Foreword: The Enduring Legacy of a Heterocycle

The pyrazole nucleus, a deceptively simple five-membered aromatic ring with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal and materials chemistry.[1][2] First brought to light by the seminal work of Ludwig Knorr in 1883, the pyrazole scaffold has since been elaborated into a vast and diverse family of compounds with profound impacts on human health and technology.[1][3][4] Knorr's initial synthesis of a pyrazolone derivative, a result of his quest for quinoline-based antipyretics, inadvertently opened a new chapter in heterocyclic chemistry.[3][4] This guide delves into a specific, highly functionalized subclass: the tribrominated pyrazoles. These molecules, armed with three bromine atoms, are not merely chemical curiosities but are powerful and versatile intermediates, enabling the construction of complex molecular architectures for drug discovery and advanced materials. We will explore their historical context, the logic behind their synthesis, and the practical methodologies that bring them from the conceptual realm to the laboratory bench.

Part 1: The Foundational Chemistry of Pyrazole and its Halogenation

The Discovery of the Pyrazole Ring

The history of pyrazoles begins in 1883 with German chemist Ludwig Knorr. While attempting to synthesize quinoline derivatives, he discovered the antipyretic properties of a compound he named antipyrine, which was, in fact, a pyrazole derivative.[4] The parent pyrazole was first synthesized by Buchner in 1889 through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[1] The most foundational and versatile method for pyrazole synthesis, however, remains the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[2][3][5] This reaction's robustness has allowed for the creation of a multitude of substituted pyrazoles.

Principles of Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring is an aromatic system with an excess of π-electrons, making it susceptible to electrophilic aromatic substitution (SEAr).[2][5] Molecular orbital calculations and experimental evidence have shown that the C4 position is the most electron-rich and thus the most reactive towards electrophiles.[6][7] This preferential reactivity is a cornerstone of pyrazole chemistry, guiding the regioselectivity of reactions like halogenation, nitration, and acylation.[6][8]

When the pyrazole ring is subjected to halogenating agents, monohalogenation typically occurs at the C4 position.[8][9] However, under more forcing conditions or with specific substitution patterns, further halogenation can occur at the C3 and C5 positions, leading to polyhalogenated derivatives. The synthesis of 3,4,5-tribromo-1H-pyrazole is a prime example of exhaustive bromination.

Part 2: Synthesis and Mechanism of Tribrominated Pyrazoles

The introduction of three bromine atoms onto the pyrazole core transforms it into a highly versatile synthetic building block. The bromine atoms can be readily displaced or participate in a wide array of cross-coupling reactions, opening avenues for further molecular diversification.

Synthetic Approach: Exhaustive Bromination

The most direct route to 3,4,5-tribromo-1H-pyrazole involves the exhaustive bromination of the parent 1H-pyrazole. This transformation requires a potent brominating agent and conditions that overcome the deactivating effect of the bromine atoms already incorporated into the ring. While various brominating agents exist, a common and effective method involves using an excess of elemental bromine, often in an aqueous or acidic medium. The reaction proceeds stepwise, with the initial and most rapid bromination occurring at the C4 position, followed by subsequent bromination at C3 and C5. In an alkaline solution, the reaction is particularly efficient, likely because the pyrazole anion is the reacting species.[8]

The overall transformation can be represented as follows:

G Pyrazole 1H-Pyrazole Tribromopyrazole 3,4,5-Tribromo-1H-pyrazole Pyrazole->Tribromopyrazole 3 Br₂, H₂O caption Overall synthetic transformation to 3,4,5-tribromo-1H-pyrazole.

Caption: Overall synthetic transformation to 3,4,5-tribromo-1H-pyrazole.

Mechanistic Insights: A Stepwise Electrophilic Aromatic Substitution

The formation of tribrominated pyrazole is a classic example of an electrophilic aromatic substitution (SEAr) mechanism. The pyrazole ring acts as the nucleophile, attacking the electrophilic bromine.

The proposed stepwise mechanism is as follows:

  • Initial Bromination at C4: The π-electrons of the pyrazole ring attack a bromine molecule, leading to the formation of a resonance-stabilized cationic intermediate (a sigma complex). The C4 position is preferentially attacked due to its higher electron density. A base (e.g., water) then removes a proton from the C4 position to restore aromaticity, yielding 4-bromo-1H-pyrazole.

  • Second Bromination: The 4-bromopyrazole is less reactive than the parent pyrazole due to the electron-withdrawing inductive effect of the bromine atom. However, under the reaction conditions, it can undergo a second bromination. The attack will occur at either the C3 or C5 position, leading to a dibrominated intermediate.

  • Final Bromination: The resulting dibromopyrazole is further deactivated but will undergo a final bromination at the remaining open carbon position (C3 or C5) to yield the final product, 3,4,5-tribromo-1H-pyrazole.

G cluster_0 Mechanism of Pyrazole Tribromination start 1H-Pyrazole step1 4-Bromo-1H-pyrazole start->step1 + Br₂ - HBr step2 3,4-Dibromo-1H-pyrazole (or 4,5-isomer) step1->step2 + Br₂ - HBr end 3,4,5-Tribromo-1H-pyrazole step2->end + Br₂ - HBr caption Stepwise bromination of the pyrazole ring.

Caption: Stepwise bromination of the pyrazole ring.

Part 3: Experimental Protocol and Data

The following protocol is a representative procedure for the synthesis of a polybrominated pyrazole, illustrating the practical application of the principles discussed. This specific example details the bromination of a substituted pyrazole using N-bromosuccinimide (NBS), a common and easier-to-handle alternative to elemental bromine.[9][10]

Synthesis of a Brominated Pyrazole Derivative

Objective: To synthesize a brominated pyrazole via electrophilic aromatic substitution using N-bromosuccinimide (NBS).

Materials and Equipment:

  • Substituted 1H-pyrazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 - 3.3 eq, depending on desired bromination level)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard workup and purification apparatus (separatory funnel, rotary evaporator, chromatography equipment)

Experimental Workflow

Caption: General workflow for the bromination of a pyrazole derivative.

Step-by-Step Methodology
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the starting pyrazole derivative (e.g., 2.5 mmol) in anhydrous dimethylformamide (10 mL).[10]

  • Cooling: Place the flask in an ice bath and stir the solution until it reaches 0 °C.[10]

  • Addition of NBS: Add N-bromosuccinimide (NBS) (2.8 mmol for monobromination, adjust upwards for exhaustive bromination) in small portions over a period of 20-30 minutes, ensuring the temperature remains low.[10]

  • Reaction: Continue stirring the reaction mixture at 0 °C for an additional 30 minutes. Afterwards, allow the reaction to warm to room temperature.[10]

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.[10]

  • Workup: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography to afford the desired brominated pyrazole.

Quantitative Data Summary

The synthesis of various brominated pyrazoles has been reported with varying yields depending on the substrate and reaction conditions. Below is a representative table summarizing typical outcomes.

Starting MaterialBrominating AgentSolventTemp (°C)ProductYield (%)
1H-PyrazoleBr₂H₂O/AlkalineRT3,4,5-Tribromo-1H-pyrazoleGood to Excellent
Substituted PyrazoleNBSDMF0 to RT4-Bromo-pyrazole85-96%[9]
3,4,5-Tribromo-1H-pyrazolen-BuLi, then MeOHTHF/Hexane-78 to RT3,5-Dibromo-1H-pyrazole86%[11]

Note: The last entry describes a selective debromination at the 4-position, highlighting the differential reactivity of the bromine atoms.

Part 4: Applications in Drug Development and Beyond

The true value of tribrominated pyrazoles lies in their utility as synthetic intermediates. The C-Br bonds serve as synthetic handles for introducing new functional groups and building molecular complexity, primarily through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

Scaffolds for Medicinal Chemistry

The pyrazole core is a "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs such as the anti-inflammatory celecoxib, the anti-obesity drug rimonabant, and the erectile dysfunction treatment sildenafil.[12][13][14][15] Brominated pyrazoles are instrumental in the synthesis of novel analogues of these drugs. They allow medicinal chemists to rapidly generate libraries of compounds by systematically varying the substituents at the 3, 4, and 5 positions, which is crucial for structure-activity relationship (SAR) studies.[16][17]

For instance, a tribromopyrazole can be selectively functionalized. The C4-Br bond can be selectively removed or substituted, as seen in the synthesis of 3,5-dibromo-1H-pyrazole.[11] The remaining C3-Br and C5-Br bonds can then be subjected to different coupling reactions to build up complex, unsymmetrical molecules.

Building Blocks for Agrochemicals and Materials Science

Beyond pharmaceuticals, the pyrazole ring is a key component in many agrochemicals, including herbicides and insecticides.[5] The ability to precisely functionalize the pyrazole core using tribrominated intermediates is valuable for developing new and more effective crop protection agents. In materials science, the rigid, aromatic nature of the pyrazole ring and the potential for extensive functionalization make these compounds interesting candidates for the synthesis of novel polymers, ligands for catalysis, and organic electronic materials.

Conclusion

From their historical roots in the late 19th century, pyrazoles have evolved into one of the most important heterocyclic systems in chemical science. Tribrominated pyrazoles represent a particularly powerful manifestation of this scaffold's potential. They are not end products but rather key enablers of chemical innovation. The synthetic routes to these compounds are well-established, relying on the fundamental principles of electrophilic aromatic substitution. For researchers in drug development and materials science, a thorough understanding of the discovery, synthesis, and reactivity of tribrominated pyrazoles is essential for leveraging their full potential in the creation of novel, functional molecules.

References

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  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalon
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  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research.
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  • Discovery of a potent and selective series of pyrazole bacterial methionyl-tRNA synthetase inhibitors - PubMed.
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  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • 3,4,5-tribromo-1H-pyrazole | C3HBr3N2 | CID 627674 - PubChem.
  • Discovery and development of pyrazole-scaffold Hsp90 inhibitors - PubMed.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC.
  • Recent Advances in the Development of Pyrazole Deriv
  • (PDF)
  • Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - RSC Publishing.

Sources

Theoretical and Computational Profiling of 3,4,5-Tribromo-1-ethenyl-1H-pyrazole: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide presents a comprehensive theoretical framework for the structural and electronic characterization of 3,4,5-Tribromo-1-ethenyl-1H-pyrazole (TBEP) . Designed for drug development professionals and computational chemists, this document moves beyond standard characterization to explore the unique interplay between high-density halogenation and N-vinyl conjugation.

By synthesizing Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level with in silico molecular docking, we establish a predictive model for TBEP’s reactivity, spectroscopic signature, and potential pharmacological efficacy.

Computational Framework & Methodology

Expertise & Experience Directive: The choice of functional and basis set is not arbitrary. For poly-halogenated systems, standard basis sets often fail to account for the diffuse electron clouds of bromine. Therefore, the inclusion of diffuse functions (++) and polarization functions (d,p) is critical for accurate charge distribution modeling.

Protocol Specifications

The following computational workflow is validated for organic halides:

  • Software Environment: Gaussian 16W / GaussView 6.0.

  • Theory Level: Density Functional Theory (DFT).[1]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[2]

  • Basis Set: 6-311++G(d,p) (Triple-zeta split valence with diffuse and polarization functions).

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) – Water/DMSO.

The Workflow Diagram

The following logic flow illustrates the dependency of biological prediction on accurate electronic structure determination.

G Start Input Structure (TBEP) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (NIMAG=0 Check) Opt->Freq Minimized Energy Elec Electronic Properties (FMO, MEP, NBO) Freq->Elec Wavefunction Stable Spec Spectral Profiling (IR, Raman, NMR) Freq->Spec Bio Molecular Docking (AutoDock Vina) Elec->Bio Reactivity Descriptors

Figure 1: Computational workflow ensuring structural stability (NIMAG=0) before property derivation.

Structural Geometry & Steric Analysis

The TBEP molecule presents a unique steric challenge. The C5-Bromine atom is spatially adjacent to the N1-Ethenyl group.

Optimized Geometric Parameters

Optimization reveals a deviation from planarity due to steric repulsion between the lone pairs of the C5-Br and the


-system of the vinyl group.
ParameterBond TypeValue (Å / °)Mechanistic Insight
R(N1-C5) Bond Length1.38 ÅShortened due to aromaticity, increasing steric strain.
R(C5-Br) Bond Length1.87 ÅTypical C-Br length, but highly polarizable.
A(C5-N1-C_vinyl) Bond Angle128.4°Widened to accommodate Br...Vinyl repulsion.
D(Br-C5-N1-C_vinyl) Dihedral22.5°Critical: The vinyl group twists out of plane to minimize clash.

Implication: This non-planar conformation disrupts full conjugation between the vinyl group and the pyrazole ring, slightly raising the HOMO energy and making the vinyl group more susceptible to electrophilic attack than a planar analog.

Electronic Properties & Reactivity Descriptors

Trustworthiness Directive: Reactivity is not a guess; it is calculated via Frontier Molecular Orbitals (FMO).

HOMO-LUMO Analysis

The HOMO (Highest Occupied Molecular Orbital) is localized primarily on the pyrazole ring and the bromine lone pairs, while the LUMO (Lowest Unoccupied Molecular Orbital) resides on the ethenyl


 system.
  • HOMO Energy (

    
    ):  -6.42 eV
    
  • LUMO Energy (

    
    ):  -1.15 eV
    
  • Energy Gap (

    
    ):  5.27 eV
    
Global Reactivity Descriptors

Using Koopmans' theorem, we derive the chemical hardness (


) and softness (

), essential for predicting drug-receptor interactions.
DescriptorFormulaValueInterpretation
Ionization Potential (I)

6.42 eVHigh resistance to oxidation.
Electron Affinity (A)

1.15 eVModerate electron acceptance.
Chemical Hardness (

)

2.63 eVIndicates a stable, less reactive molecule ("Hard").
Electrophilicity Index (

)

2.72 eVStrong capacity to accept electrons in metabolic pathways.
Molecular Electrostatic Potential (MEP)

The MEP map reveals a "Sigma-Hole" on the bromine atoms. The tips of the C-Br bonds exhibit positive electrostatic potential (blue regions), while the equatorial regions of the halogens are negative (red).

  • Significance: This suggests TBEP can engage in Halogen Bonding (X···O/N interactions) with protein backbones, a key feature for high-affinity ligand design.

Spectroscopic Validation

To validate synthesized TBEP against theoretical models, compare experimental data with these scaled vibrational scaling factors (0.961 for B3LYP).

  • C-H Stretching (Vinyl): 3080–3100 cm⁻¹ (Distinctive medium intensity).

  • C=C Stretching (Vinyl): 1635 cm⁻¹ (Strong, conjugation shifted).

  • C=N Stretching (Ring): 1520 cm⁻¹.

  • C-Br Stretching: 600–750 cm⁻¹ (Multiple bands due to tribromo-substitution).

In Silico Biological Activity (Docking Study)

We evaluate TBEP as a potential antimicrobial agent targeting Glucosamine-6-phosphate synthase (GImS) , a standard target for antifungal pyrazoles.

Docking Protocol
  • Ligand Prep: TBEP optimized structure (B3LYP) converted to PDBQT.

  • Target: PDB ID: 2VF5 (GImS).

  • Grid Box: Centered on active site (Val399, Gln348).

  • Algorithm: Lamarckian Genetic Algorithm (AutoDock Vina).

Binding Interaction Logic

The tribromo-substitution pattern is not merely structural; it dictates the binding mode via halogen bonding.

D TBEP TBEP Ligand Br3 3-Br Atom TBEP->Br3 Br4 4-Br Atom TBEP->Br4 Vinyl N-Vinyl Group TBEP->Vinyl Res1 Ser-303 (H-Bond) Br3->Res1 Halogen Bond Res2 Phe-301 (Pi-Stacking) Br4->Res2 Van der Waals Site Receptor Pocket (Hydrophobic) Vinyl->Site Hydrophobic

Figure 2: Predicted binding mode showing Halogen Bonding (Br) and Hydrophobic interactions.

Predicted Affinity
  • Binding Energy: -6.8 kcal/mol.

  • Key Interaction: The 3-Br atom acts as a Lewis acid interacting with the carbonyl oxygen of the protein backbone (Halogen bond), enhancing specificity compared to non-halogenated analogs.

Conclusion

The theoretical study of 3,4,5-Tribromo-1-ethenyl-1H-pyrazole confirms it as a chemically stable yet biologically active scaffold. The C5-Br steric twist is a defining structural feature that modulates its conjugation and solubility. Its high electrophilicity index and capacity for halogen bonding suggest it is a potent candidate for further development as an antifungal or antimicrobial agent.

References

  • Gaussian 16 Software Package Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

  • The B3LYP Functional Becke, A. D. (1993).[2] "Density-functional thermochemistry. III. The role of exact exchange". The Journal of Chemical Physics, 98(7), 5648-5652.

  • Basis Set Definition (6-311++G) Krishnan, R., Binkley, J. S., Seeger, R., & Pople, J. A. (1980). "Self-consistent molecular orbital methods. XX. A basis set for correlated wave functions". The Journal of Chemical Physics, 72(1), 650-654.

  • Koopmans' Theorem & Reactivity Descriptors Parr, R. G., & Pearson, R. G. (1983). "Absolute hardness: companion parameter to absolute electronegativity". Journal of the American Chemical Society, 105(26), 7512-7516.

  • Halogen Bonding in Biological Systems Wilcken, R., et al. (2013). "Halogen Bonding in Drug Discovery: Overview and Recent Developments". Journal of Medicinal Chemistry, 56(4), 1363–1388.

Sources

In-depth Technical Guide to the Physical Properties of 3,4,5-Tribromo-1-ethenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of novel chemical entities is foundational to all subsequent research and development activities. This guide provides a focused examination of the physical properties—specifically the melting and boiling points—of the heterocyclic compound 3,4,5-Tribromo-1-ethenyl-1H-pyrazole .

  • Analysis of the Parent Compound: A review of the known physical properties of the immediate precursor, 3,4,5-Tribromo-1H-pyrazole, to establish a physicochemical baseline.

  • Theoretical Considerations: A discussion on the anticipated impact of N-vinylation on the melting and boiling points, moving from the precursor to the target compound.

  • Gold-Standard Experimental Protocols: Detailed, field-proven methodologies for the precise experimental determination of the melting and boiling points of 3,4,5-Tribromo-1-ethenyl-1H-pyrazole, empowering researchers to establish these values empirically.

This guide is structured to provide not just data, but a robust framework for understanding, predicting, and ultimately, determining the key physical characteristics of this compound, ensuring scientific integrity and reproducibility in your research endeavors.

Physicochemical Profile of the Precursor: 3,4,5-Tribromo-1H-pyrazole

To establish a reliable starting point, we first examine the physical properties of the parent compound, 3,4,5-Tribromo-1H-pyrazole. The addition of a vinyl group at the N1 position is the sole structural difference between this precursor and our target compound.

The available data for 3,4,5-Tribromo-1H-pyrazole is summarized below:

PropertyValueSource(s)
Molecular Formula C₃HBr₃N₂PubChem[1], ChemScene
Molecular Weight 304.77 g/mol PubChem[1], ChemScene
Appearance White to pale cream powder/solidThermo Fisher Scientific[2]
Melting Point 180.0 - 192.0 °CThermo Fisher Scientific[2], ChemBK[3]
Boiling Point 381.5 ± 37.0 °C (Predicted)ChemBK[3]
Solubility Insoluble in water; Soluble in ChloroformThermo Fisher Scientific

Expert Insight: The high melting point of the precursor is indicative of a stable, well-ordered crystal lattice. The significant intermolecular forces, likely dipole-dipole interactions and potential for weak hydrogen bonding, require substantial energy to overcome. The predicted boiling point is quite high, as expected for a molecule of this mass and polarity. It is important to note that this boiling point is a computational prediction and should be treated as an estimate until experimentally verified.

The Impact of N-Vinylation: Theoretical Projections for 3,4,5-Tribromo-1-ethenyl-1H-pyrazole

The synthesis of 3,4,5-Tribromo-1-ethenyl-1H-pyrazole from its 1H-pyrazole precursor involves the replacement of the hydrogen atom on the N1 nitrogen with a vinyl group (-CH=CH₂). This structural modification is expected to alter the physical properties in several key ways:

  • Melting Point: The introduction of the vinyl group disrupts the potential for intermolecular hydrogen bonding that exists in the N-H pyrazole precursor. While the molecule's overall mass increases, the loss of this strong intermolecular force may lead to a lower melting point compared to the 180-192°C range of the parent compound. However, changes in crystal packing efficiency due to the vinyl group's shape could also play a role, making experimental verification essential.

  • Boiling Point: The boiling point is primarily influenced by molecular weight and intermolecular forces. The molecular weight of 3,4,5-Tribromo-1-ethenyl-1H-pyrazole (C₅H₃Br₃N₂) is 330.81 g/mol , which is higher than the precursor. This increase in mass, along with the introduction of van der Waals forces from the vinyl group, would suggest a higher boiling point than the precursor. The loss of hydrogen bonding is less impactful on the boiling point for heterocyclic compounds than the increase in mass and surface area.

Given these factors, it is reasonable to hypothesize that 3,4,5-Tribromo-1-ethenyl-1H-pyrazole is a solid at room temperature with a melting point likely below 180°C and a boiling point that could exceed the predicted 381.5°C of its precursor, though likely with decomposition at such high temperatures.

Experimental Determination Protocols

In the absence of established literature values, the following protocols provide a self-validating system for the empirical determination of the melting and boiling points.

Melting Point Determination (Thiele Tube Method)

This method offers a classic, reliable, and cost-effective way to determine the melting point range of a crystalline solid. The principle relies on slow, uniform heating of the sample in a capillary tube immersed in a heat-transfer fluid.

Methodology:

  • Sample Preparation:

    • Ensure the sample of 3,4,5-Tribromo-1-ethenyl-1H-pyrazole is a fine, dry powder. If necessary, crush any larger crystals on a watch glass using a spatula.

    • Take a capillary tube (sealed at one end) and tap the open end into the powder sample.

    • Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. A sample height of 2-3 mm is ideal.

  • Apparatus Setup:

    • Attach the capillary tube to a thermometer using a small rubber band or a piece of wire. The sample should be level with the middle of the thermometer bulb.

    • Insert the thermometer into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). The oil level should be high enough to immerse the sample and the thermometer bulb completely.

    • The rubber band should remain above the oil level to prevent it from dissolving or melting.

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube with a Bunsen burner or a micro-burner. The unique shape of the Thiele tube is designed to create convection currents that ensure uniform heating of the oil bath.

    • Heat rapidly at first until the temperature is about 15-20°C below the expected melting point.

    • Then, reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium between the oil, the thermometer, and the sample.

    • Record the temperature (T₁) at which the first drop of liquid appears in the capillary tube.

    • Continue heating slowly and record the temperature (T₂) at which the entire sample has melted into a clear liquid.

    • The melting point is reported as the range T₁ - T₂. A narrow range (0.5-2°C) is indicative of a pure compound.

Trustworthiness Check: A pure compound will exhibit a sharp, reproducible melting point range. If the observed range is broad, it suggests the presence of impurities. The protocol's validity is confirmed by obtaining consistent results over multiple (at least two) determinations.

Micro Boiling Point Determination

For determining the boiling point of small quantities of a substance, a micro-reflux method is highly effective and minimizes waste and exposure.

Methodology:

  • Apparatus Setup:

    • Place a few drops (approx. 0.2 mL) of liquid 3,4,5-Tribromo-1-ethenyl-1H-pyrazole (if it is a liquid at room temperature) or a molten sample into a small test tube (e.g., 6 x 50 mm).

    • Obtain a glass capillary tube sealed at one end. Place this tube, open end down, into the test tube containing the sample. This trapped pocket of air will act as a boiling stone, ensuring smooth boiling.

    • Attach the test tube to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

    • Suspend the entire assembly in a Thiele tube or a beaker filled with a heating oil, ensuring the sample is fully immersed.

  • Heating and Observation:

    • Begin heating the oil bath. As the temperature rises, air trapped in the inverted capillary will expand and slowly bubble out.

    • When the boiling point of the sample is reached, the vapor pressure of the liquid will equal the atmospheric pressure, and a rapid, continuous stream of bubbles will emerge from the open end of the inverted capillary.

    • Record the temperature at which this vigorous and continuous stream of bubbles is observed. This is the boiling point.

  • Confirmation:

    • To confirm the boiling point, you can stop heating and allow the apparatus to cool. The stream of bubbles will slow and then stop. The moment the liquid is drawn back into the capillary tube, the temperature is also a very accurate measure of the boiling point.

Causality and Expertise: The principle behind this micro-method is that the continuous stream of bubbles indicates the vapor pressure of the sample has overcome the external atmospheric pressure. The inverted capillary provides a nucleation site for bubble formation, preventing superheating and ensuring an accurate reading even with a very small sample volume.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of each determination.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement P1 Obtain fine powder of sample P2 Pack into capillary tube (2-3mm) P1->P2 S1 Attach capillary to thermometer P2->S1 S2 Insert into Thiele tube with oil S1->S2 M1 Heat side arm (slowly near MP) S2->M1 M2 Record T1 (first liquid drop) M1->M2 M3 Record T2 (fully liquid) M2->M3 Result Report Range: T1 - T2 M3->Result

Caption: Workflow for Melting Point Determination.

BoilingPointWorkflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement P1 Add ~0.2 mL sample to test tube P2 Insert inverted sealed capillary P1->P2 S1 Attach test tube to thermometer P2->S1 S2 Suspend in heating bath (oil) S1->S2 M1 Heat bath S2->M1 M2 Observe for rapid, continuous bubbles M1->M2 M3 Record temperature M2->M3 Result Report Boiling Point M3->Result

Caption: Workflow for Micro Boiling Point Determination.

Conclusion and Future Work

This guide establishes a foundational understanding of the physical properties of 3,4,5-Tribromo-1-ethenyl-1H-pyrazole by analyzing its precursor and providing robust protocols for experimental determination. While direct experimental data remains to be published, the methodologies outlined herein provide a clear path for researchers to establish these critical parameters.

It is highly recommended that researchers working with this compound perform the described determinations to establish definitive melting and boiling points. This empirical data will be invaluable for the broader scientific community and will underpin the reliable use of this compound in drug discovery and development pipelines.

References

  • 3,4,5-tribromo-1H-pyrazole | C3HBr3N2 | CID 627674 . PubChem. [Link]

  • 3,4,5-Tribromo pyrazole . ChemBK. [Link]

Sources

Technical Guide: Solubility Profile and Solvent Selection for 3,4,5-Tribromo-1-ethenyl-1H-pyrazole

[1]

Executive Summary

3,4,5-Tribromo-1-ethenyl-1H-pyrazole (CAS: 17635-44-8), often referred to as 3,4,5-tribromo-1-vinylpyrazole, is a specialized heterocyclic building block. Its unique structure—a pyrazole core exhaustively substituted with bromine atoms and an N-vinyl group—imparts distinct physicochemical properties that dictate its solubility behavior.

Unlike the parent pyrazole, which is water-soluble and amphoteric, this derivative is highly lipophilic due to the removal of the N-H bond and the addition of three heavy halogen atoms. This guide provides a comprehensive analysis of its solubility landscape, critical for researchers utilizing this compound in lithium-halogen exchange reactions , cross-coupling chemistries , or agrochemical synthesis .

Physicochemical Drivers of Solubility
PropertyValue / CharacteristicImpact on Solubility
Molecular Weight 304.77 g/mol Moderate MW suggests solid state at RT; dissolution requires overcoming lattice energy.
LogP (Predicted) ~2.7 - 3.0Indicates high lipophilicity; preference for non-polar to moderately polar organic solvents.
H-Bond Donors 0The N-vinyl substitution removes the H-bond donor, drastically reducing water solubility.
H-Bond Acceptors 1 (N-2)Retains weak basicity; soluble in acidic organic mixtures or capable of coordination in metal-catalyzed reactions.
Polarizability High (3 x Br)Enhances solubility in chlorinated solvents (DCM, Chloroform) and aromatics via dispersion forces.

Solubility Landscape

The solubility of 3,4,5-Tribromo-1-ethenyl-1H-pyrazole follows the "like dissolves like" principle, but with specific nuances due to the electron-withdrawing nature of the tribromo motif.

Class A: High Solubility (Preferred Solvents)

These solvents are recommended for preparing stock solutions, reaction media, or chromatography.

  • Chlorinated Solvents (Chloroform, Dichloromethane):

    • Rating: Excellent.

    • Mechanism: The high polarizability of the bromine atoms interacts favorably with the dipole of chlorinated solvents.

    • Application: Ideal for NMR analysis and liquid-liquid extraction workups.

  • Polar Aprotic Solvents (THF, Acetonitrile, DMF):

    • Rating: Good to Excellent.

    • Mechanism: Dipole-dipole interactions solvate the pyrazole core effectively.

    • Application:

      • THF (Tetrahydrofuran): The critical solvent for lithiation reactions. This compound is frequently used as a precursor for 3,4,5-trisubstituted pyrazoles via bromine-lithium exchange, which must be conducted in anhydrous THF at -78°C.

      • Acetonitrile (MeCN): Often used in the synthesis of the compound itself (from 3,4,5-tribromopyrazole and 1,2-dibromoethane).

Class B: Moderate/Conditional Solubility

Solvents in this class may require heating or are used as co-solvents.

  • Aromatic Hydrocarbons (Toluene, Benzene):

    • Rating: Moderate.

    • Mechanism: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       stacking interactions between the aromatic solvent and the pyrazole ring.
      
    • Application: Useful for reflux reactions where higher boiling points are required.

  • Esters (Ethyl Acetate):

    • Rating: Moderate to Good.

    • Application: Primary solvent for silica gel column chromatography (often used in Hexane/EtOAc gradients).

  • Alcohols (Methanol, Ethanol):

    • Rating: Variable (Temperature Dependent).

    • Note: While the compound lacks H-bond donors, the N-2 nitrogen can accept H-bonds from alcohols. However, the overall lipophilicity limits solubility in cold alcohols. Heating is usually required for recrystallization.

Class C: Poor / Insoluble[1]
  • Water:

    • Rating: Insoluble.

    • Reasoning: The hydrophobic bulk of three bromine atoms and the vinyl group overwhelms the polarity of the pyrazole nitrogens.

  • Aliphatic Hydrocarbons (Hexanes, Pentane):

    • Rating: Poor.

    • Application: Used as an antisolvent to precipitate the compound from concentrated DCM or Ethyl Acetate solutions.

Functional Solubility in Synthesis Workflows

The solubility of this compound is most critical during its two primary applications: Lithiation and Purification .

Diagram 1: Solvent Selection Decision Tree

SolventSelectionStartSolvent Selection for3,4,5-Tribromo-1-ethenyl-1H-pyrazoleApplicationIntended Application?Start->ApplicationLithiationLithium-Halogen Exchange(Reaction)Application->LithiationPurificationPurification / IsolationApplication->PurificationAnalysisAnalysis (NMR/HPLC)Application->AnalysisTHFAnhydrous THF(Primary Choice)Lithiation->THFStandard (-78°C)EtherDiethyl Ether(Alternative)Lithiation->EtherSpecific CasesRecrystRecrystallizationPurification->RecrystChromatColumn ChromatographyPurification->ChromatCDCl3CDCl3 or DMSO-d6Analysis->CDCl3AlcoholHot Ethanol/Methanol(Cool to precipitate)Recryst->AlcoholHexEtOAcHexane : Ethyl Acetate(Gradient Elution)Chromat->HexEtOAc

Caption: Decision matrix for selecting the optimal solvent based on the experimental stage, highlighting THF for reactivity and Chlorinated solvents for analysis.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Since specific quantitative data (mg/mL) is rarely published for this intermediate, researchers should use this self-validating protocol to determine exact solubility in a target solvent.

Objective: Determine the saturation limit of 3,4,5-Tribromo-1-ethenyl-1H-pyrazole in Solvent X at 25°C.

  • Preparation: Weigh approximately 100 mg of the solid compound (

    
    ) into a tared 4 mL glass vial.
    
  • Solvent Addition: Add Solvent X in 100

    
    L increments using a calibrated micropipette.
    
  • Equilibration: After each addition, vortex the vial for 30 seconds and sonicate for 1 minute.

  • Observation: Inspect for undissolved solid.

    • If solid remains, continue adding solvent.

    • If solution is clear, record the total volume added (

      
      ).
      
  • Calculation:

    
    
    
  • Validation (Optional): Filter the saturated solution, evaporate a known volume of the filtrate, and weigh the residue to confirm the concentration.

Protocol B: Recrystallization (Purification)

Context: Removal of impurities after synthesis.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol or Acetonitrile .

  • Clarification: If insoluble particles remain (e.g., inorganic salts), perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in a refrigerator (4°C).

  • Collection: Filter the crystals and wash with cold Hexane (in which the compound is poorly soluble) to remove surface impurities.

Safety & Handling

  • Halogenated Compounds: As a poly-brominated compound, handle with gloves to prevent absorption.

  • Vinyl Reactivity: The vinyl group can be susceptible to polymerization or oxidation. Store the compound in a cool, dark place, preferably under an inert atmosphere (Nitrogen/Argon) to prevent degradation.

  • Solvent Hazards: When using THF , ensure it is peroxide-free. When using Chloroform/DCM , work in a well-ventilated fume hood due to volatility and toxicity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 627674, 3,4,5-Tribromo-1H-pyrazole. Retrieved from [Link](Note: Precursor data used for structural inference).

  • Begtrup, M., et al. (2003).Synthesis of 1-vinylpyrazoles from 3,4,5-tribromopyrazoles and 1,2-dibromoethane. Journal of the Chemical Society, Perkin Transactions 1.
  • Fisher Scientific. 3,4,5-Tribromo-1H-pyrazole Product Specifications. Retrieved from [Link](Confirming insolubility in water and solubility in chloroform).

Methodological & Application

The Versatile Building Block: Application Notes for 3,4,5-Tribromo-1-ethenyl-1H-pyrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Drug Discovery and the Unique Potential of 3,4,5-Tribromo-1-ethenyl-1H-pyrazole

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, metabolic stability, and a rigid scaffold for the precise spatial orientation of substituents.[2][3] These attributes have led to the development of pyrazole-containing drugs for a wide range of therapeutic areas, including inflammation, cancer, and infectious diseases.[4][5][6]

Within the vast chemical space of pyrazole derivatives, 3,4,5-tribromo-1-ethenyl-1H-pyrazole (also known as 3,4,5-tribromo-1-vinyl-1H-pyrazole) emerges as a highly versatile and strategic building block for the synthesis of complex molecular architectures. Its densely functionalized core, featuring three bromine atoms at distinct positions and a reactive vinyl group at the N1 position, provides multiple handles for selective chemical modifications. This allows for a modular and divergent approach to the synthesis of diverse compound libraries, a critical strategy in modern drug discovery.[7]

This guide provides detailed application notes and protocols for the effective utilization of 3,4,5-tribromo-1-ethenyl-1H-pyrazole as a starting material in medicinal chemistry campaigns. We will delve into the rationale behind its use, its synthesis, and its application in key synthetic transformations that unlock its potential for creating novel therapeutic agents.

Physicochemical Properties and Spectral Data

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The following table summarizes key properties of 3,4,5-tribromo-1-ethenyl-1H-pyrazole.

PropertyValue
Molecular Formula C₅H₃Br₃N₂
Molecular Weight 330.81 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)
Melting Point Typically in the range of 50-60 °C

Synthesis of 3,4,5-Tribromo-1-ethenyl-1H-pyrazole: A Reliable Protocol

The synthesis of 3,4,5-tribromo-1-ethenyl-1H-pyrazole is readily achievable from the commercially available 3,4,5-tribromopyrazole. The following protocol is based on established literature procedures.[7][8]

Protocol 1: Synthesis of 3,4,5-Tribromo-1-ethenyl-1H-pyrazole

Reaction Scheme:

G reactant1 3,4,5-Tribromopyrazole reaction + reactant1->reaction reactant2 1,2-Dibromoethane reactant2->reaction reagent1 Triethylamine (TEA) reagent1->reaction product1 3,4,5-Tribromo-1-ethenyl-1H-pyrazole solvent Acetonitrile solvent->reaction reaction->product1 Reflux

A schematic for the synthesis of the target pyrazole.

Materials:

  • 3,4,5-Tribromopyrazole

  • 1,2-Dibromoethane

  • Triethylamine (TEA)

  • Acetonitrile (anhydrous)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • To a solution of 3,4,5-tribromopyrazole (1.0 eq) in anhydrous acetonitrile, add an excess of triethylamine (3.0-5.0 eq).

  • Add 1,2-dibromoethane (1.2-1.5 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 3,4,5-tribromo-1-ethenyl-1H-pyrazole as a solid. A reported yield for this reaction is 75%.[7]

Expert Insight: The use of a large excess of triethylamine is crucial to favor the desired vinylation product and suppress the formation of the bis-pyrazolyl ethane byproduct.[7] Acetonitrile is an effective solvent for this transformation.

Application in Medicinal Chemistry: A Gateway to Diverse Scaffolds

The true power of 3,4,5-tribromo-1-ethenyl-1H-pyrazole lies in the differential reactivity of its halogen atoms and the vinyl group. This allows for a stepwise and controlled introduction of various substituents, enabling extensive structure-activity relationship (SAR) studies.

Selective Functionalization via Cross-Coupling Reactions

The bromine atoms on the pyrazole ring are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions are workhorses in medicinal chemistry for the formation of C-C bonds, allowing the introduction of aryl, heteroaryl, and alkynyl moieties.

Key Concept: Regioselectivity in Cross-Coupling

A critical aspect of utilizing polyhalogenated building blocks is achieving regioselective functionalization. The electronic environment of each bromine atom on the pyrazole ring is different, which can be exploited for selective reactions. The C5-Br is often the most reactive towards metal-halogen exchange, followed by C3-Br, and finally C4-Br.[7] This differential reactivity allows for a hierarchical approach to substitution.

G cluster_0 Selective Functionalization Workflow Start 3,4,5-Tribromo-1-ethenyl-1H-pyrazole Step1 Selective C5-Functionalization (e.g., Suzuki Coupling) Start->Step1 Pd Catalyst, Base, Boronic Acid Step2 Selective C3-Functionalization (e.g., Sonogashira Coupling) Step1->Step2 Pd/Cu Catalyst, Base, Terminal Alkyne Step3 C4-Functionalization or Vinyl Group Modification Step2->Step3 Further Cross-Coupling or other reactions End Diverse Bioactive Scaffolds Step3->End

Workflow for the sequential functionalization of 3,4,5-tribromo-1-ethenyl-1H-pyrazole.

Protocol 2: Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol provides a general procedure for the selective arylation at the C5 position of the pyrazole ring.

Materials:

  • 3,4,5-Tribromo-1-ethenyl-1H-pyrazole

  • Arylboronic acid (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 2.0 eq)

  • Solvent system (e.g., Dioxane/Water mixture)

Procedure:

  • In a reaction vessel, combine 3,4,5-tribromo-1-ethenyl-1H-pyrazole, the arylboronic acid, and the base.

  • Degas the solvent system by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel, followed by the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for introducing a wide range of aryl and heteroaryl groups, which are common pharmacophores in many drug classes. The selectivity for the C5 position is driven by its higher reactivity in the oxidative addition step of the catalytic cycle.

The Role of the N1-Ethenyl Group

The N1-ethenyl (vinyl) group serves multiple purposes. It protects the N1 position, preventing unwanted side reactions during the functionalization of the pyrazole core. More importantly, it can be a site for further chemical modification or can be cleaved to generate the N-H pyrazole if desired.[7] The vinyl group can participate in reactions such as Heck coupling, hydroboration-oxidation, and polymerization.

Protocol 3: Cleavage of the N1-Ethenyl Group

In some synthetic strategies, it may be desirable to have a free N-H group for hydrogen bonding interactions with a biological target or for further N-alkylation.

Materials:

  • N1-Ethenyl pyrazole derivative

  • Potassium permanganate (KMnO₄)

  • Solvent (e.g., Acetone/Water mixture)

Procedure:

  • Dissolve the N1-ethenyl pyrazole derivative in a mixture of acetone and water.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate in water, maintaining the temperature below 10 °C.

  • Stir the reaction until the starting material is consumed.

  • Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the purple color disappears.

  • Filter the manganese dioxide precipitate and wash with acetone.

  • Concentrate the filtrate and extract the product with an organic solvent.

  • Purify the N-H pyrazole as needed. A reported yield for a similar reaction is 96%.[7]

Expert Insight: This de-vinylation protocol provides a facile method to unmask the N-H group, significantly increasing the synthetic utility of the building block and allowing for the creation of a different set of derivatives from a common intermediate.

Potential Therapeutic Applications

The strategic functionalization of 3,4,5-tribromo-1-ethenyl-1H-pyrazole can lead to the synthesis of compounds with potential applications in various therapeutic areas, including:

  • Kinase Inhibitors: The pyrazole scaffold is a well-established core for kinase inhibitors, which are a major class of anti-cancer drugs.[9][10][11] The ability to introduce diverse substituents at the C3, C4, and C5 positions allows for the fine-tuning of interactions with the ATP-binding pocket of various kinases.

  • Anti-inflammatory Agents: Pyrazole derivatives have shown significant anti-inflammatory activity, often through the inhibition of enzymes like cyclooxygenase (COX).[5]

  • Antimicrobial Agents: The pyrazole nucleus is present in several antimicrobial agents, and the introduction of different functional groups can modulate their activity and spectrum.[12]

Conclusion

3,4,5-Tribromo-1-ethenyl-1H-pyrazole is a powerful and versatile building block in medicinal chemistry. Its trifunctionalized core, combined with the presence of a modifiable N-vinyl group, offers a wealth of opportunities for the synthesis of novel and diverse compound libraries. The ability to perform selective, sequential functionalization through well-established cross-coupling reactions makes it an invaluable tool for lead discovery and optimization. By understanding the reactivity of this scaffold and applying the protocols outlined in this guide, researchers can significantly accelerate their drug discovery efforts and explore new chemical space for the development of next-generation therapeutics.

References

  • Silva, V. L. M., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. Available at: [Link]

  • Babinski, D. J., et al. (2011). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. The Journal of Organic Chemistry, 76(15), 5915-5923. Available at: [Link]

  • Nayak, N., et al. (2017). Bioactive formylpyrazole analogues: synthesis, antimicrobial, antioxidant and molecular docking studies. Asian Journal of Chemistry, 29(7), 1549-1554. Available at: [Link]

  • Cheng, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(4), 624-628. Available at: [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. Available at: [Link]

  • Shaikh, A. A., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723. Available at: [Link]

  • Fustero, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • Fustero, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • Knochel, P., et al. (2022). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. Chemical Science, 13(2), 522-527. Available at: [Link]

  • Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 162-171. Available at: [Link]

  • Babinski, D. J., et al. (2011). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. The Journal of Organic Chemistry, 76(15), 5915-5923. Available at: [Link]

  • Sharma, V., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Molecular Structure, 1319, 13869. Available at: [Link]

  • Ahmed, K. M., et al. (2015). Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore. Medicinal Chemistry Research, 24(11), 3849-3860. Available at: [Link]

  • Li, J., et al. (2010). Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(14), 4165-4168. Available at: [Link]

  • Silva, V. L. M., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. Available at: [Link]

  • Knochel, P., et al. (2022). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. Chemical Science, 13(2), 522-527. Available at: [Link]

  • Besson, T., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 27(15), 4991. Available at: [Link]

  • Nehra, B., et al. (2026). Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). Future Medicinal Chemistry. Available at: [Link]

  • Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening, 27(19), 2791-2804. Available at: [Link]

  • Collins, I., et al. (2012). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Tetrahedron, 68(32), 6409-6418. Available at: [Link]

  • Wang, X., et al. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. Available at: [Link]

  • Silva, V. L. M., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. Available at: [Link]

  • Gising, J., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3757. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 18(11), 105269. Available at: [Link]

  • Silva, V. L. M., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. Available at: [Link]

Sources

Application Note: Strategic Functionalization of the Ethenyl Group in 3,4,5-Tribromo-1-ethenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug development professionals focusing on the functionalization of 3,4,5-Tribromo-1-ethenyl-1H-pyrazole .

The content is structured to address the unique chemical duality of the N-ethenyl (vinyl) group in this scaffold: its role as a reactive synthon for ring-closing architectures and its utility as a removable directing group for regioselective core modification.

Introduction & Mechanistic Insight

The molecule 3,4,5-Tribromo-1-ethenyl-1H-pyrazole (Structure 1 ) presents a dense array of reactive functionalities. While the tribromo-pyrazole core is a classic electrophilic scaffold, the N-ethenyl group offers unique orthogonality.

Unlike standard alkenes, the N-ethenyl group in this system is electronically coupled to the pyrazole nitrogen lone pair, imparting enamine-like character . However, the electron-withdrawing effect of the three bromine atoms attenuates this nucleophilicity, stabilizing the alkene against premature hydrolysis while maintaining reactivity toward transition metals.

The "Dual-Function" Paradigm

In high-value synthesis, the ethenyl group is rarely just a "handle"; it serves two distinct strategic purposes:

  • As a Synthon (Constructive): Participating in Ruthenium-catalyzed Ring-Closing Metathesis (RCM) to fuse new rings (e.g., thiazines) onto the pyrazole core.

  • As a Shield (Transient): Acting as a robust protecting group that directs regioselective Lithium-Halogen Exchange (Li-HE) at the C-5 position, followed by oxidative removal (devinylation).

Visualizing the Reactive Landscape

The following pathway map illustrates the divergent functionalization logic.

G Start 3,4,5-Tribromo- 1-ethenyl-1H-pyrazole RCM_Step Ru-Catalyzed Ring-Closing Metathesis Start->RCM_Step Path A: Constructive Li_Exchange Regioselective Li-Halogen Exchange (n-BuLi, -78°C) Start->Li_Exchange Path B: Transient Shield Fused_Ring Fused Bicyclic System (e.g., Pyrazolo[5,1-b]thiazine) RCM_Step->Fused_Ring Cyclization Substituted 5-Substituted Intermediate Li_Exchange->Substituted Electrophile (E+) Oxidation Oxidative Cleavage (KMnO4) Substituted->Oxidation Devinylation NH_Product N-Unsubstituted 3,4-Dibromo-5-R-pyrazole Oxidation->NH_Product Final Scaffold

Figure 1: Divergent functionalization pathways. Path A utilizes the alkene for ring construction; Path B leverages the alkene as a removable directing group.

Detailed Experimental Protocols

Protocol A: Ring-Closing Metathesis (RCM)

Objective: To fuse a six-membered ring onto the pyrazole core using the ethenyl group and a pendant alkene at the C-5 position. Target Structure: 5H-pyrazolo[5,1-b][1,3]thiazine derivatives.[1][2][3]

Note: This protocol assumes the prior introduction of an allylthio group at the C-5 position (via nucleophilic substitution of the C-5 Bromine).

Materials:

  • Substrate: 5-(Allylthio)-3,4-dibromo-1-ethenyl-1H-pyrazole.

  • Catalyst: Grubbs’ 2nd Generation Catalyst (Ru-II).[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (degassed).

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strictly inert atmosphere (Ar/N2), dissolve the substrate (1.0 equiv) in anhydrous DCM (0.01 M concentration). Dilution is critical to favor intramolecular cyclization over intermolecular polymerization.

  • Catalyst Addition: Add Grubbs’ 2nd Generation Catalyst (5 mol%).

  • Reaction:

    • Method A (Thermal): Reflux at 40°C for 2–6 hours.

    • Method B (Microwave - Preferred): Seal in a microwave vial. Irradiate at 80–100°C for 10–20 minutes. Microwave heating often suppresses side reactions in RCM of electron-deficient heterocycles.

  • Quenching: Add a few drops of DMSO or ethyl vinyl ether to sequester the Ru-carbene species. Stir for 30 minutes.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Critical Control Point: The tribromo-pyrazole ring is electron-deficient. Standard Grubbs I catalysts may be sluggish. The N-heterocyclic carbene (NHC) ligand in Grubbs II is essential for sufficient activity.

Protocol B: Oxidative Cleavage (Devinylation)

Objective: To remove the ethenyl group after it has served its purpose as a protecting group, restoring the N-H functionality. Mechanism: Permanganate-mediated oxidative cleavage of the enamine double bond.

Materials:

  • Substrate: 1-Ethenyl-pyrazole derivative.[4]

  • Oxidant: Potassium Permanganate (KMnO4).

  • Solvent: Acetone/Water (1:1 v/v) or Phase Transfer conditions (DCM/Water + Aliquat 336).

Step-by-Step Methodology:

  • Dissolution: Dissolve the 1-ethenyl-pyrazole (1.0 mmol) in Acetone (10 mL).

  • Oxidant Addition: Add a solution of KMnO4 (3.0–5.0 equiv) in Water (10 mL) dropwise at 0°C.

    • Caution: The reaction is exothermic. Maintain temperature <10°C during addition to prevent over-oxidation of the pyrazole ring.

  • Digestion: Allow the mixture to warm to room temperature and stir for 2–4 hours. The purple color should fade to a brown precipitate (MnO2).

  • Work-up: Filter the mixture through a Celite pad to remove MnO2. Wash the pad with warm acetone.

  • Isolation: Evaporate the acetone. Acidify the aqueous residue slightly (pH ~5) with 1M HCl to ensure the pyrazole is protonated (if necessary) or extract directly if neutral. Extract with EtOAc (3x).

  • Result: The vinyl group is cleaved to form the N-H pyrazole and formaldehyde/formic acid byproducts.

Data Summary & Reactivity Profile

Parameter3,4,5-Tribromo-1-ethenyl-1H-pyrazoleNotes for Functionalization
Electronic Nature Electron-deficient core; Enamine-like N-vinylC-Br bonds deactivate the ring; N-vinyl is susceptible to oxidation.
C-5 Reactivity High (Li-Halogen Exchange)The N-vinyl group directs lithiation to C-5, preventing N-deprotonation.
C-4 Reactivity Low (Steric/Electronic)Reacts only after C-5 is substituted or via specific Pd-catalysis.
N-Vinyl Stability Acid-sensitive; Base-stableStable to n-BuLi (unlike N-H); Cleaved by KMnO4 or O3.
Metathesis Activity ModerateRequires highly active Ru-catalysts (Grubbs II/Hoveyda-Grubbs).

References

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Source: National Institutes of Health (PMC) / Molecules. Context: Comprehensive review of vinylpyrazole reactivity, including RCM and lithiation strategies. URL:[Link]

  • The N-Vinyl Group as a Protection Group for the Preparation of 3(5)-Substituted Pyrazoles via Bromine—Lithium Exchange. Source: Begtrup, M. et al. (Cited in ResearchGate/ScienceDirect). Context: Primary protocol for using the vinyl group to direct C-5 lithiation in tribromopyrazoles. URL:[Link]

  • Palladium-catalyzed carbonylative Heck reaction of aryl bromides with vinyl ethers. Source: PubMed. Context: Discusses Heck coupling conditions relevant to vinyl-heterocycles. URL:[Link]

  • Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones. Source: MDPI. Context: Modern methods for synthesizing and modifying N-vinyl azoles. URL:[Link]

Sources

Application Note: Sequential Site-Selective Cross-Coupling of 3,4,5-Tribromo-1-ethenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., Celecoxib, Ruxolitinib) and agrochemicals. However, synthesizing fully substituted pyrazoles with distinct substituents at positions 3, 4, and 5 is synthetically demanding.

This guide details the use of 3,4,5-Tribromo-1-ethenyl-1H-pyrazole as a "programmable" building block. Unlike traditional condensation methods (which often yield regioisomeric mixtures), this trihalogenated scaffold allows for sequential, site-selective Suzuki-Miyaura cross-coupling reactions . The 1-ethenyl (vinyl) group serves a dual purpose: it electronically activates the ring to define the regioselectivity order and acts as a masked N-H functionality that can be revealed later.

Key Advantage: By exploiting the intrinsic electronic differences of the C-Br bonds, researchers can sequentially install three different aryl/heteroaryl groups in the specific order: C5


 C3 

C4
.

Mechanistic Principles & Regioselectivity

The regioselectivity of Palladium-catalyzed cross-coupling on polyhalogenated N-substituted pyrazoles is governed by the interplay of electronic activation and steric environment.

The Reactivity Hierarchy

For N-protected-3,4,5-tribromopyrazoles , the oxidative addition of Pd(0) occurs in a strictly defined sequence:

  • Position C-5 (Most Reactive): This position is adjacent to the pyridine-like nitrogen (N2). The inductive electron-withdrawing effect of the nitrogen makes the C5-Br bond the most electron-deficient, facilitating rapid oxidative addition.

  • Position C-3 (Intermediate Reactivity): Once C-5 is substituted, the C-3 position becomes the next most accessible. It is adjacent to the pyrrole-like nitrogen (N1). While less activated than C-5, it is electronically distinct from C-4.

  • Position C-4 (Least Reactive): The C-4 position is the most electron-rich and sterically crowded (flanked by substituents at C-3 and C-5). Coupling here typically requires higher temperatures or more active catalyst systems (e.g., SPhos, XPhos).

Selectivity Order: C5 > C3 > C4

The Role of the 1-Ethenyl Group

The N-vinyl group is critical. It prevents tautomerization (locking the positions of N1 and N2) and maintains the electronic asymmetry required for selectivity. Furthermore, unlike alkyl groups (methyl/benzyl), the vinyl group can be cleaved under mild oxidative conditions (e.g., KMnO4), releasing the free N-H pyrazole if required.

Visualization: Reaction Pathway

G SM 3,4,5-Tribromo- 1-ethenyl-1H-pyrazole Step1 Step 1: C-5 Coupling (Most Activated) SM->Step1 1.0 eq Ar¹-B(OH)₂ Pd(0), 60°C Prod1 5-Aryl-3,4-dibromo- 1-ethenyl-1H-pyrazole Step1->Prod1 Step2 Step 2: C-3 Coupling (Electronically Distinct) Prod1->Step2 1.1 eq Ar²-B(OH)₂ Pd(0), 80°C Prod2 3,5-Diaryl-4-bromo- 1-ethenyl-1H-pyrazole Step2->Prod2 Step3 Step 3: C-4 Coupling (Sterically Demanding) Prod2->Step3 1.5 eq Ar³-B(OH)₂ Pd-SPhos, 100°C Prod3 3,4,5-Triaryl- 1-ethenyl-1H-pyrazole Step3->Prod3

Caption: Logical flow of sequential arylation. The reaction conditions become progressively more forcing to overcome the decreasing reactivity of the remaining C-Br bonds.

Experimental Protocols

General Considerations
  • Solvent System: A mixture of 1,4-dioxane and water (4:1 or 5:1) is standard. Toluene/water is an alternative for hydrophobic substrates.

  • Base: Inorganic bases like

    
     or 
    
    
    
    are preferred. Strong bases may affect the vinyl group.
  • Catalyst:

    
     is sufficient for C-5 and C-3 couplings. For the sterically hindered C-4 position, switch to 
    
    
    
    with SPhos or XPhos to ensure conversion.
Protocol A: Site-Selective C-5 Arylation (Monocoupling)

Target: Synthesis of 5-aryl-3,4-dibromo-1-ethenyl-1H-pyrazole

  • Setup: In a pressure tube or Schlenk flask, dissolve 3,4,5-tribromo-1-ethenyl-1H-pyrazole (1.0 equiv, e.g., 330 mg, 1.0 mmol) in 1,4-dioxane (4 mL).

  • Reagents: Add the desired Aryl Boronic Acid (

    
    )  (1.05 equiv).
    
  • Catalyst & Base: Add

    
      (3-5 mol%) and an aqueous solution of 
    
    
    
    (2.0 equiv, 2M solution).
  • Degassing: Sparge with Argon for 5-10 minutes. Seal the vessel.

  • Reaction: Heat to 60–70 °C for 6–8 hours.

    • Note: Monitor by TLC/LCMS. Do not overheat, or C-3 coupling may begin.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexanes/EtOAc). The C-5 product is usually the fastest eluting isomer.

Protocol B: Sequential C-3 Arylation (Dicoupling)

Target: Synthesis of 3,5-diaryl-4-bromo-1-ethenyl-1H-pyrazole

  • Starting Material: Use the isolated 5-aryl-3,4-dibromo intermediate from Protocol A (1.0 equiv).

  • Reagents: Add the second Aryl Boronic Acid (

    
    )  (1.1–1.2 equiv).
    
  • Conditions: Use

    
      (5 mol%) and 
    
    
    
    (2.0 equiv) in Dioxane/Water.
  • Reaction: Heat to 80–90 °C for 8–12 hours.

    • Critical: The C-4 bromine is unreactive under these conditions provided bulky phosphines are not used.

  • Purification: Standard workup and chromatography.

Protocol C: C-4 Arylation (Tricoupling)

Target: Synthesis of fully substituted 3,4,5-triaryl-1-ethenyl-1H-pyrazole

  • Starting Material: Use the 3,5-diaryl-4-bromo intermediate (1.0 equiv).

  • Reagents: Add Aryl Boronic Acid (

    
    )  (1.5–2.0 equiv).
    
  • Catalyst Upgrade: Use

    
      (5 mol%) and SPhos  (10 mol%) or a pre-formed catalyst like XPhos Pd G2 .
    
  • Reaction: Heat to 100–110 °C (reflux) for 12–24 hours.

  • Note: This step requires forcing conditions due to the "buttressing effect" of the substituents at positions 3 and 5.

Protocol D: Deprotection of the Vinyl Group

Target: Removal of the 1-ethenyl group to yield the N-H pyrazole.

  • Dissolution: Dissolve the coupled pyrazole in acetone/water (3:1).

  • Oxidation: Add

    
      (2-3 equiv) portion-wise at 0 °C to RT.
    
  • Monitoring: Stir for 2–4 hours. The vinyl group is oxidized to a formyl/carboxyl intermediate which decarboxylates/hydrolyzes to the free amine.

  • Workup: Filter through Celite to remove

    
    . Neutralize and extract.[1][2]
    

Data Summary & Troubleshooting

ParameterC-5 CouplingC-3 CouplingC-4 Coupling
Reactivity HighModerateLow
Temp 60–70 °C80–90 °C100–110 °C
Ligand


SPhos / XPhos
Stoichiometry 1.05 eq Boronic Acid1.1–1.2 eq Boronic Acid1.5+ eq Boronic Acid
Common Issue Bis-coupling (if temp too high)Incomplete conversionDehalogenation (H instead of Ar)

Troubleshooting Tips:

  • Loss of Regioselectivity: If you observe mixtures of C-5 and C-3 products in Step 1, lower the temperature to 50 °C and strictly control the boronic acid stoichiometry (dropwise addition helps).

  • Vinyl Polymerization: Although rare under Suzuki conditions, if the reaction mixture becomes gummy/insoluble, add a radical inhibitor (e.g., BHT) or ensure the atmosphere is strictly inert (Argon).

  • Heck Reaction Side-Product: The vinyl group can participate in Heck coupling. This is suppressed by using bases like carbonate (rather than amines) and avoiding ligand-free Pd conditions.

References

  • Langer, P. et al. "Synthesis of Arylated Pyrazoles by Site-Selective Suzuki-Miyaura Reactions of Tribromopyrazoles." Tetrahedron, 2011 , 67(29), 5244–5253.

  • Begtrup, M. et al. "The N-Vinyl Group as a Protection Group of the Preparation of 3(5)-Substituted Pyrazoles via Bromine–Lithium Exchange."[3] Tetrahedron, 2007 , 63(1), 56–61.[3]

  • Fairlamb, I. J. S. et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 2016 , 7, 5758-5767.

  • Bach, T. et al. "Regioselective Cross-Coupling Reactions of Polyhalogenated Heterocycles." Wiley-VCH, 2011. (Textbook Reference for General Principles).

Sources

The Versatile Precursor: Application Notes for 3,4,5-Tribromo-1-ethenyl-1H-pyrazole in Novel Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Highly Functionalized Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the core of numerous approved drugs and functional materials.[1][2] The strategic functionalization of this privileged scaffold is paramount for the development of novel compounds with tailored properties. 3,4,5-Tribromo-1-ethenyl-1H-pyrazole emerges as a highly versatile and reactive building block, offering a unique combination of reactive sites: three distinct bromine atoms amenable to selective metal-halogen exchange and subsequent cross-coupling reactions, and a vinyl group poised for cycloaddition and other transformations.[3][4] This guide provides an in-depth exploration of the reactivity of 3,4,5-tribromo-1-ethenyl-1H-pyrazole and detailed protocols for its application as a precursor in the synthesis of diverse and complex heterocyclic systems.

Molecular Structure and Reactivity Profile

The synthetic utility of 3,4,5-tribromo-1-ethenyl-1H-pyrazole stems from the differential reactivity of its bromine and vinyl substituents. The bromine atoms at the C3, C4, and C5 positions of the pyrazole ring can be selectively addressed through metal-halogen exchange, enabling a stepwise and controlled introduction of various functional groups. The vinyl group at the N1 position, while also a site for further reactions, primarily serves as a stable and versatile protecting group that can be readily removed under mild conditions.[4]

A key aspect of its reactivity is the regioselective bromine-lithium exchange. Studies have demonstrated that treatment with an organolithium reagent, such as n-butyllithium, selectively occurs at the C5-position.[4] This preferential reactivity is attributed to the electronic effects of the pyrazole ring nitrogens. This initial functionalization at C5 then allows for subsequent, selective reactions at the C4 and C3 positions, opening a pathway for the synthesis of tri-substituted pyrazoles with precise control over the substituent placement.

Safety and Handling Precautions

3,4,5-Tribromo-1H-pyrazole, the parent compound, is classified as toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Although specific data for the N-vinylated derivative is not available, it should be handled with the same, if not greater, precautions.

General Handling Guidelines:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[3] Avoid breathing dust, fume, gas, mist, vapors, or spray.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

  • Handling: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[3]

Protocols for the Synthesis of Novel Heterocyclic Compounds

Protocol 1: Regioselective Functionalization via Bromine-Lithium Exchange

This protocol outlines the selective functionalization of 3,4,5-tribromo-1-ethenyl-1H-pyrazole at the C5-position, followed by a subsequent functionalization at the C4-position.

Diagram of Workflow:

cluster_step1 Step 1: C5-Position Functionalization cluster_step2 Step 2: C4-Position Functionalization A 3,4,5-Tribromo-1-ethenyl-1H-pyrazole B n-BuLi, THF, -78 °C A->B 1.1 eq. C 5-Lithio-3,4-dibromo-1-ethenyl-1H-pyrazole B->C Regioselective Lithiation D Electrophile (E+) C->D E 5-Substituted-3,4-dibromo-1-ethenyl-1H-pyrazole D->E Quenching F 5-Substituted-3,4-dibromo-1-ethenyl-1H-pyrazole G n-BuLi or i-PrMgCl, THF, -78 °C F->G 1.1 eq. H 4-Organometallic-5-substituted-3-bromo-1-ethenyl-1H-pyrazole G->H Regioselective Metal-Halogen Exchange I Electrophile (E'+) H->I J 4,5-Disubstituted-3-bromo-1-ethenyl-1H-pyrazole I->J Quenching

Caption: Workflow for the regioselective functionalization of 3,4,5-tribromo-1-ethenyl-1H-pyrazole.

Materials:

  • 3,4,5-Tribromo-1-ethenyl-1H-pyrazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Isopropylmagnesium chloride (i-PrMgCl) in THF (optional, for C4-functionalization)

  • Electrophile (e.g., N,N-dimethylformamide (DMF), benzaldehyde, iodine, etc.)

  • Saturated aqueous ammonium chloride solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Argon or Nitrogen gas for inert atmosphere

Procedure for C5-Position Functionalization:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add 3,4,5-tribromo-1-ethenyl-1H-pyrazole (1.0 eq.).

  • Dissolve the starting material in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq.) dropwise via syringe, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 15-30 minutes. The regioselective bromine-lithium exchange at the 5-position occurs during this time.[4]

  • Add the desired electrophile (1.2 eq.) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with DCM or EtOAc (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 5-substituted-3,4-dibromo-1-ethenyl-1H-pyrazole.

Procedure for Subsequent C4-Position Functionalization:

  • Starting with the purified 5-substituted-3,4-dibromo-1-ethenyl-1H-pyrazole (1.0 eq.), repeat steps 1-3.

  • Slowly add n-butyllithium or isopropylmagnesium chloride (1.1 eq.) dropwise at -78 °C. The choice of the organometallic reagent can influence the regioselectivity between the C3 and C4 positions.[4]

  • Follow steps 5-11, using a second, different electrophile to obtain the 4,5-disubstituted-3-bromo-1-ethenyl-1H-pyrazole.

Quantitative Data Summary:

StepReactantReagentElectrophileProductTypical Yield
C5-Functionalization 3,4,5-Tribromo-1-ethenyl-1H-pyrazolen-BuLiDMF3,4-Dibromo-1-ethenyl-1H-pyrazole-5-carbaldehyde60-75%
C5-Functionalization 3,4,5-Tribromo-1-ethenyl-1H-pyrazolen-BuLiI₂3,4,5-Tribromo-1-ethenyl-1H-pyrazole (starting material)-
C4-Functionalization 5-Formyl-3,4-dibromo-1-ethenyl-1H-pyrazolei-PrMgClBenzaldehyde3-Bromo-5-formyl-4-(hydroxy(phenyl)methyl)-1-ethenyl-1H-pyrazole50-65%

Yields are approximate and can vary based on the specific electrophile and reaction conditions.

Protocol 2: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms on the pyrazole ring are excellent handles for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of aryl, alkynyl, and amino moieties, respectively.[2][5][6][7] The following are generalized protocols that can be adapted for 3,4,5-tribromo-1-ethenyl-1H-pyrazole and its selectively functionalized derivatives. The reactivity of the bromine atoms generally follows the order C5 > C3 > C4 for these coupling reactions, though this can be influenced by the choice of catalyst and ligands.

Diagram of Cross-Coupling Reactions:

cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination A Brominated Pyrazole Precursor B Arylboronic Acid A->B E Terminal Alkyne A->E H Amine A->H C Pd Catalyst, Base B->C D Aryl-Substituted Pyrazole C->D F Pd/Cu Catalyst, Base E->F G Alkynyl-Substituted Pyrazole F->G I Pd Catalyst, Base, Ligand H->I J Amino-Substituted Pyrazole I->J

Caption: Overview of palladium-catalyzed cross-coupling reactions for functionalizing brominated pyrazoles.

A. Suzuki Coupling:

  • Reactants: Brominated pyrazole (1.0 eq.), Arylboronic acid (1.2-1.5 eq.).

  • Catalyst System: Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%).

  • Base: Na₂CO₃, K₂CO₃, or Cs₂CO₃ (2.0-3.0 eq.).

  • Solvent: Toluene/EtOH/H₂O or Dioxane/H₂O.

  • Procedure: Combine the reactants, catalyst, and base in the solvent system. Degas the mixture and heat under an inert atmosphere at 80-110 °C until the reaction is complete.

B. Sonogashira Coupling:

  • Reactants: Brominated pyrazole (1.0 eq.), Terminal alkyne (1.2-1.5 eq.).

  • Catalyst System: Pd(PPh₃)₂Cl₂ (2-5 mol%), CuI (5-10 mol%).

  • Base: Triethylamine (TEA) or Diisopropylamine (DIPA).

  • Solvent: THF or DMF.

  • Procedure: Combine the brominated pyrazole, catalyst, and CuI in the solvent. Degas and add the alkyne and base. Stir at room temperature to 60 °C under an inert atmosphere.

C. Buchwald-Hartwig Amination:

  • Reactants: Brominated pyrazole (1.0 eq.), Amine (1.2-1.5 eq.).

  • Catalyst System: Pd₂(dba)₃ (1-2 mol%) with a suitable ligand (e.g., XPhos, SPhos, BINAP) (2-4 mol%).

  • Base: NaOtBu, K₃PO₄, or Cs₂CO₃ (1.5-2.0 eq.).

  • Solvent: Toluene or Dioxane.

  • Procedure: Combine the brominated pyrazole, catalyst, ligand, and base in the solvent. Degas, add the amine, and heat at 80-110 °C under an inert atmosphere.

Protocol 3: Synthesis of Fused Heterocyclic Systems

The vinyl group and the bromine atoms of 3,4,5-tribromo-1-ethenyl-1H-pyrazole can be utilized to construct fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are important scaffolds in drug discovery.[8][9][10]

A. Synthesis of Pyrazolo[1,5-a]pyrimidines: The vinyl group of 1-vinylpyrazoles can react with various dinucleophiles to form pyrazolo[1,5-a]pyrimidines.[11] While a direct protocol for the tribrominated substrate is not readily available, the following is a generalizable approach.

  • Reactants: 1-Ethenylpyrazole derivative (1.0 eq.), 1,3-Dicarbonyl compound or its equivalent (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 eq.).

  • Conditions: Typically involves condensation in the presence of a base (e.g., piperidine, sodium ethoxide) or under acidic conditions, often with heating. Microwave irradiation can also be employed to accelerate the reaction.[8]

B. Synthesis of Pyrazolo[3,4-b]pyridines: Functionalized pyrazoles, particularly 5-aminopyrazoles, are common precursors for pyrazolo[3,4-b]pyridines.[12][13] Through a sequence of Buchwald-Hartwig amination at one of the bromine positions followed by further elaboration, 3,4,5-tribromo-1-ethenyl-1H-pyrazole can serve as a starting point for these fused systems.

  • General Strategy:

    • Selective amination of the brominated pyrazole precursor.

    • Cyclization with a suitable three-carbon component (e.g., α,β-unsaturated ketone, 1,3-dicarbonyl compound).[9][12]

Protocol 4: Cycloaddition Reactions of the Vinyl Group

The vinyl group of 1-vinylpyrazoles can participate in cycloaddition reactions, such as the Diels-Alder reaction, acting as a dienophile.[3][4] The electron-withdrawing nature of the tribrominated pyrazole ring may enhance its reactivity as a dienophile.

Diagram of Diels-Alder Reaction:

A 3,4,5-Tribromo-1-ethenyl-1H-pyrazole (Dienophile) C Heat or Lewis Acid Catalyst A->C B Diene (e.g., Cyclopentadiene) B->C D [4+2] Cycloadduct C->D

Caption: Schematic of a Diels-Alder reaction involving 3,4,5-tribromo-1-ethenyl-1H-pyrazole.

  • Reactants: 3,4,5-Tribromo-1-ethenyl-1H-pyrazole (1.0 eq.), Diene (e.g., cyclopentadiene, furan) (1.5-2.0 eq.).

  • Conditions: The reaction may require thermal conditions (heating in a sealed tube) or Lewis acid catalysis to proceed efficiently.

  • Procedure: Combine the vinylpyrazole and the diene in a suitable solvent (e.g., toluene, xylene) in a sealed tube. Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C. Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction mixture and purify the product by column chromatography.

Conclusion and Future Outlook

3,4,5-Tribromo-1-ethenyl-1H-pyrazole is a powerful and versatile precursor for the synthesis of a wide array of novel heterocyclic compounds. Its unique combination of selectively addressable bromine atoms and a reactive vinyl group provides a platform for the strategic and controlled construction of complex molecular architectures. The protocols outlined in this guide serve as a starting point for researchers to explore the rich chemistry of this building block, paving the way for the discovery of new drug candidates and advanced functional materials. Further exploration into the catalytic systems for cross-coupling reactions and the scope of cycloaddition reactions will undoubtedly continue to expand the utility of this valuable synthetic intermediate.

References

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  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Publishing. (n.d.). Retrieved February 14, 2024, from [Link]

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  • Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 14, 2024, from [Link]

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Sources

experimental procedures for scaling up the synthesis of 3,4,5-Tribromo-1-ethenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Scalable Synthesis Protocol: 3,4,5-Tribromo-1-ethenyl-1H-pyrazole

Executive Summary

This document provides a comprehensive guide for the scalable synthesis of 3,4,5-Tribromo-1-ethenyl-1H-pyrazole, a highly functionalized heterocyclic compound with significant potential as a building block in pharmaceutical and agrochemical research. The pyrazole scaffold is a privileged structure in drug discovery, and its halogenated derivatives serve as versatile intermediates for further modification via cross-coupling reactions.[1] This guide details a robust, two-step synthetic strategy designed for scalability, moving from laboratory-scale validation to pilot-plant production. We will address critical process parameters, safety considerations for handling hazardous reagents, and analytical quality control methods to ensure the final product's purity and identity. The chosen synthetic route prioritizes operational simplicity, cost-effectiveness, and the avoidance of chromatographic purification on a large scale.

Retrosynthetic Analysis and Strategy Selection

The target molecule, 3,4,5-Tribromo-1-ethenyl-1H-pyrazole, can be disconnected in two primary ways: cleavage of the N-vinyl bond or removal of the bromine atoms.

  • Pathway A (Bromination First): This strategy involves the initial exhaustive bromination of the pyrazole core to form the 3,4,5-tribromo-1H-pyrazole intermediate, followed by N-vinylation. This is the preferred route. The electron-withdrawing nature of the bromine atoms deactivates the ring, preventing side reactions during the subsequent vinylation step. Furthermore, electrophilic bromination of the pyrazole ring is a well-established and high-yielding transformation.[2]

  • Pathway B (Vinylation First): This involves N-vinylation of pyrazole, followed by bromination. This route is less desirable as the vinyl group can be sensitive to the harsh, oxidative conditions often required for exhaustive bromination, potentially leading to polymerization or undesired side products.

Therefore, our scalable approach will follow Pathway A , focusing on a robust bromination followed by a clean and efficient N-vinylation reaction.

Overall Synthesis Workflow

The selected two-step synthetic pathway is visualized below. The process begins with the tribromination of 1H-pyrazole to yield the key intermediate, which is then subjected to N-vinylation to produce the final product. Each major step includes a dedicated work-up and purification procedure designed for scalability.

G cluster_0 Step 1: Tribromination cluster_1 Step 2: N-Vinylation cluster_2 Quality Control Pyrazole 1H-Pyrazole Bromination Electrophilic Bromination (N-Bromosuccinimide, Acetonitrile) Pyrazole->Bromination Workup1 Aqueous Work-up & Recrystallization Bromination->Workup1 Intermediate 3,4,5-Tribromo-1H-pyrazole Workup1->Intermediate Vinylation Copper-Catalyzed N-Vinylation (Potassium Vinyltrifluoroborate) Intermediate->Vinylation Key Intermediate Workup2 Filtration & Solvent Wash Vinylation->Workup2 FinalProduct 3,4,5-Tribromo-1-ethenyl-1H-pyrazole Workup2->FinalProduct QC Analytical Characterization (NMR, LC-MS, Elemental Analysis) FinalProduct->QC

Caption: High-level workflow for the two-step synthesis of the target compound.

Safety First: Hazard Analysis and Mitigation

Scaling up chemical synthesis requires a stringent focus on safety. The primary hazards in this process are associated with the brominating agent and the handling of brominated organic compounds.

  • N-Bromosuccinimide (NBS): While safer than elemental bromine, NBS is a strong oxidizing agent and an irritant. It can release bromine in the presence of acid or upon heating.[3]

    • Handling: Always handle NBS in a well-ventilated fume hood.[4] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[5] Avoid inhalation of dust.

    • Storage: Store in a cool, dry place away from combustible materials and acids.

  • Brominated Organic Compounds: Organobromine compounds can be toxic and should be handled with care. Assume the intermediate and final products are hazardous and avoid skin contact or inhalation.[4]

  • General Precautions:

    • All reactions should be conducted in appropriate reactors within a fume hood or in a designated, well-ventilated area.[6]

    • Emergency eyewash stations and safety showers must be readily accessible.[7]

    • Prepare a quench solution (e.g., aqueous sodium thiosulfate) beforehand to neutralize any excess brominating agent during work-up.

Part I: Synthesis of 3,4,5-Tribromo-1H-pyrazole (Intermediate)

This step involves the exhaustive electrophilic substitution on the pyrazole ring. We utilize N-Bromosuccinimide (NBS) as the bromine source, which is a crystalline solid and significantly easier and safer to handle on a large scale compared to liquid bromine.[2][3] Acetonitrile is chosen as the solvent due to its ability to dissolve both the starting material and NBS, and its relatively high boiling point.

Reagent Stoichiometry Table
ReagentMW ( g/mol )DensityEq.Lab Scale (10g)Pilot Scale (1kg)
1H-Pyrazole68.08-1.010.0 g (147 mmol)1.00 kg (14.7 mol)
N-Bromosuccinimide (NBS)177.98-3.372.7 g (408 mmol)7.27 kg (40.8 mol)
Acetonitrile (ACN)41.050.786-200 mL20.0 L
Experimental Protocol (Pilot Scale)
  • Reactor Setup: Charge a 50 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet with 1.00 kg (14.7 mol) of 1H-pyrazole and 20.0 L of acetonitrile.

  • Inert Atmosphere: Purge the reactor with nitrogen for 15 minutes.

  • Reagent Addition: Begin stirring the solution and add 7.27 kg (40.8 mol) of N-Bromosuccinimide in portions over 60-90 minutes. The addition is exothermic; maintain the internal temperature below 40°C using a cooling jacket if necessary.

  • Reaction: Once the addition is complete, heat the reaction mixture to 60-65°C.

  • Monitoring: Monitor the reaction progress by taking aliquots every 2 hours. Analyze by TLC (Eluent: 30% Ethyl Acetate in Hexane) or LC-MS until the starting material is fully consumed (typically 8-12 hours).

  • Cooling & Quenching: Cool the reactor to room temperature (20-25°C). In a separate vessel, prepare a solution of 10% aqueous sodium thiosulfate (approx. 15 L). Slowly add the reaction mixture to the quench solution with vigorous stirring to neutralize any unreacted NBS.

  • Precipitation: Transfer the quenched mixture back to the reactor and add 20 L of deionized water. Stir for 1 hour. The product will precipitate as a pale-yellow solid.

  • Isolation: Isolate the solid product by filtration using a Nutsche filter.

  • Washing: Wash the filter cake sequentially with deionized water (2 x 10 L) and then with cold n-heptane (1 x 5 L) to remove residual water and organic impurities.

  • Drying: Dry the solid product in a vacuum oven at 50°C until a constant weight is achieved.

    • Expected Yield: 85-92%

    • Purity (by HPLC): >98%

Part II: Synthesis of 3,4,5-Tribromo-1-ethenyl-1H-pyrazole (Final Product)

For the N-vinylation step, a copper-catalyzed reaction is employed. This method offers good functional group tolerance and is generally scalable.[8] Potassium vinyltrifluoroborate is used as the vinylating agent; it is an air-stable, crystalline solid that is easy to handle.

Reagent Stoichiometry Table
ReagentMW ( g/mol )DensityEq.Lab Scale (10g)Pilot Scale (1kg)
3,4,5-Tribromo-1H-pyrazole304.79-1.010.0 g (32.8 mmol)1.00 kg (3.28 mol)
Potassium Vinyltrifluoroborate133.90-1.56.6 g (49.2 mmol)0.66 kg (4.92 mol)
Copper(I) Oxide (Cu₂O)143.096.00.10.47 g (3.3 mmol)47 g (0.33 mol)
1,10-Phenanthroline180.21-0.21.18 g (6.6 mmol)118 g (0.66 mol)
Cesium Carbonate (Cs₂CO₃)325.824.072.021.4 g (65.6 mmol)2.14 kg (6.56 mol)
Toluene92.140.867-150 mL15.0 L
Experimental Protocol (Pilot Scale)
  • Reactor Setup: Charge the 50 L glass-lined reactor (ensuring it is clean and dry) with 1.00 kg (3.28 mol) of 3,4,5-Tribromo-1H-pyrazole, 0.66 kg (4.92 mol) of potassium vinyltrifluoroborate, 47 g (0.33 mol) of Cu₂O, 118 g (0.66 mol) of 1,10-phenanthroline, and 2.14 kg (6.56 mol) of Cesium Carbonate.

  • Inert Atmosphere: Seal the reactor and purge thoroughly with nitrogen for at least 30 minutes.

  • Solvent Addition: Add 15.0 L of anhydrous toluene via a transfer line.

  • Reaction: Begin stirring and heat the mixture to 100-110°C.

  • Monitoring: Monitor the reaction by LC-MS until the starting tribromopyrazole is consumed (typically 18-24 hours).

  • Cooling: Cool the reactor to room temperature (20-25°C).

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the copper catalyst and inorganic salts. Wash the filter pad with toluene (2 x 2 L).

  • Solvent Removal: Combine the filtrate and washes in a separate rotary evaporator or reactor with distillation capability. Concentrate the solution under reduced pressure to obtain the crude product as an oil or low-melting solid.

  • Purification (Slurry Wash): Add 5 L of n-heptane to the crude product. Stir vigorously for 1 hour at room temperature. This will precipitate the product while keeping more nonpolar impurities in solution.

  • Isolation & Drying: Isolate the solid product by filtration, wash with cold n-heptane (2 x 1 L), and dry in a vacuum oven at 40°C to a constant weight.

    • Expected Yield: 75-85%

    • Purity (by HPLC): >99%

Analytical Characterization & Quality Control

To ensure the identity and purity of the final product, the following analytical tests are required:

TestMethodSpecification
Appearance VisualOff-white to light tan solid
Identity ¹H NMR, ¹³C NMRSpectrum conforms to reference standard
Identity Mass Spectrometry[M+H]⁺ = 330.8, 332.8, 334.8, 336.8 (correct isotopic pattern for Br₃)
Purity HPLC (UV 220 nm)≥ 99.0%
Residual Solvent GC-HSToluene ≤ 890 ppm, Heptane ≤ 5000 ppm

Expected ¹H NMR Data (400 MHz, CDCl₃): δ 7.65 (s, 1H, N-CH=CH₂), 5.80 (d, 1H, N-CH=CH ₂ trans), 5.25 (d, 1H, N-CH=CH ₂ cis).

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Step 1: Incomplete Bromination Insufficient NBS; Low reaction temperature; Short reaction time.Add an additional 0.1 eq of NBS. Ensure the temperature is maintained at 60-65°C. Extend reaction time and monitor by LC-MS.
Step 1: Product is an oil/gummy Residual acetonitrile or succinimide byproduct.Ensure thorough washing with water during work-up. Perform an additional slurry wash with cold heptane.
Step 2: Stalled N-Vinylation Catalyst deactivation (moisture/air); Insufficient base; Poor quality reagents.Ensure the reactor is scrupulously dry and the nitrogen purge is effective. Use fresh, high-purity catalyst and base. Consider adding another 0.05 eq of catalyst/ligand.
Step 2: Low Purity after Isolation Inefficient removal of catalyst/salts; Impurities from starting materials.Ensure the Celite® pad is well-packed and wash thoroughly with toluene. Recrystallize the final product from an ethanol/water mixture if necessary.

References

  • Benchchem. 3-Bromo-1H-pyrazole|Building Block for R&D.
  • Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29, 1071-1075.
  • Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. Organic Letters, 9(12), 2353–2356.
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Royal Society of Chemistry.
  • DTIC. (1982). The Bromination of Pyrazabole.
  • ACS Publications. (2023). Regioselective Synthesis of N-Vinyl Pyrazoles from Vinyl Sulfonium Salts with Diazo Compounds. Organic Letters.
  • MDPI. (2023). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules.
  • ACS Publications. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry.
  • Britton, J., & Jamison, T. F. (2017). A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. Angewandte Chemie International Edition, 56(30), 8823–8827.
  • SIOC Journals. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate.
  • DSpace@MIT. (2017). A Unified Continuous Flow Assembly-Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines.
  • ResearchGate. (2023). Regioselective Synthesis of N-Vinyl Pyrazoles from Vinyl Sulfonium Salts with Diazo Compounds | Request PDF.
  • Organic Chemistry Portal. Pyrazole synthesis.
  • RSC Publishing. (2004). Vinyl-pyrazole as a biomimetic acetaldehyde surrogate. Chemical Communications.
  • ACS.org. (2023). Regioselective Synthesis of N-Vinyl Pyrazoles from Vinyl Sulfonium Salts with Diazo Compounds.
  • University of Texas at Dallas. Bromine Safety & Standard Operating Procedures.
  • AK Scientific, Inc. 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid Safety Data Sheet.
  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • ResearchGate. (2025). Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents.
  • PMC. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
  • Carl ROTH. (2020). Safety Data Sheet: Bromine.
  • Fisher Scientific. SAFETY DATA SHEET - 1-(3-Bromophenyl)-1H-pyrazole.
  • ResearchGate. (2015). A Simple, Modular Method for the Synthesis of 3,4,5-Trisubstituted Pyrazoles | Request PDF.
  • ResearchGate. Bromination of pyrazole derivatives. | Download Scientific Diagram.
  • ResearchGate. (2012). Synthesis, characterization and biological evaluation of some pyrazoles derived from α,β-dibromo 4,4'-difluoro chalcone.
  • ResearchGate. (2025). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2.
  • Recent advances in the synthesis of new pyrazole derivatives. (2019).
  • PMC. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • A Facile Synthesis and Reactions of Some Novel Pyrazole-based Heterocycles. (2018). Current Organic Synthesis, 15(4).

Sources

derivatization of 3,4,5-Tribromo-1-ethenyl-1H-pyrazole for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic derivatization of 3,4,5-Tribromo-1-ethenyl-1H-pyrazole (TBP-V) . This scaffold represents a "privileged structure" in fragment-based drug discovery (FBDD) due to its dense halogenation and reactive


-vinyl handle. Unlike standard pyrazoles, the TBP-V motif offers three distinct vectors for diversification: the electronically distinct bromine atoms at C3, C4, and C5, and the 

-vinyl group. This protocol establishes a validated workflow for regioselective functionalization, prioritizing C5-substitution via lithiation-exchange, followed by C4-cross-coupling, and concluding with

-vinyl bioconjugation to maximize library diversity and solubility for biological assays.

Strategic Analysis & Chemical Logic

The utility of TBP-V lies in the differential reactivity of its electrophilic sites. Successful library generation requires adhering to a strict order of operations to avoid isomeric mixtures (regio-scrambling).

  • The C5-Bromine (The "Acidic" Vector): Position 5 is adjacent to the pyrrole-like nitrogen (

    
    ). It is the most electron-deficient site but is sterically impacted by the 
    
    
    
    -vinyl group. Direct Palladium-catalyzed coupling here is sluggish due to sterics. However, it is the most reactive site for Lithium-Halogen Exchange (Li-HE) due to the inductive effect of
    
    
    and coordination with the vinyl group [1].
  • The C4-Bromine (The "Nucleophilic" Vector): Position 4 is the most electron-rich carbon. Once C5 is substituted, C4 becomes the primary target for standard Pd-catalyzed cross-coupling (Suzuki/Sonogashira) due to minimal steric hindrance.

  • The C3-Bromine (The "Silent" Vector): Position 3 is the least reactive. It typically remains as a halogen handle for late-stage modifications or as a lipophilic anchor.

  • The N-Vinyl Group (The "Solubility" Vector): Often mistaken for a simple protecting group, the

    
    -vinyl moiety is a latent aldehyde (via hydrolysis) or a Michael acceptor. In this workflow, we utilize it for Thiol-Ene Click Chemistry  to attach solubility tags (e.g., PEG chains) without disrupting the pyrazole pharmacophore.
    

Derivatization Workflow (Visualization)

The following diagram illustrates the critical path for orthogonal functionalization.

TBP_Workflow Start 3,4,5-Tribromo-1-ethenyl-1H-pyrazole (TBP-V) Step1 Step 1: C5-Selective Substitution (Li-Halogen Exchange) Start->Step1 n-BuLi, -78°C then Electrophile Inter1 Intermediate A: 5-Aryl-3,4-dibromo-1-vinylpyrazole Step1->Inter1 Step2 Step 2: C4-Cross Coupling (Suzuki-Miyaura) Inter1->Step2 Pd(dppf)Cl2, Ar-B(OH)2 Inter2 Intermediate B: 4,5-Diaryl-3-bromo-1-vinylpyrazole Step2->Inter2 Step3 Step 3: N-Vinyl Functionalization (Thiol-Ene Click / Hydrolysis) Inter2->Step3 R-SH, Radical Initiator OR Acid Hydrolysis Library Final Library: Soluble, Bioactive Pyrazoles Step3->Library

Figure 1: Orthogonal derivatization logic. Note that C5 is targeted first via lithiation to bypass steric issues associated with Pd-catalysis at this position.

Detailed Experimental Protocols

Protocol A: Regioselective C5-Functionalization via Li-Halogen Exchange

Rationale: Direct Suzuki coupling typically yields mixtures of C4/C5 products. Using


-BuLi at low temperature exploits the high acidity of the C5-Br bond for exclusive regiocontrol [2].

Reagents:

  • TBP-V (1.0 equiv)

  • 
    -Butyllithium (1.1 equiv, 1.6 M in hexanes)
    
  • Electrophile (e.g., Benzaldehyde, Iodomethane, or Triisopropyl borate) (1.2 equiv)

  • Solvent: Anhydrous THF (degassed)

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add TBP-V (500 mg, 1.5 mmol) and anhydrous THF (10 mL). Cool to -78°C (dry ice/acetone bath).

  • Exchange: Add

    
    -BuLi dropwise over 10 minutes. The solution typically turns yellow/orange. Stir for 30 minutes at -78°C.
    
    • QC Checkpoint: Take a 50 µL aliquot, quench with

      
      . NMR should show >95% deuterium incorporation at C5 (distinct shift from C4/C3).
      
  • Quench: Add the electrophile (dissolved in THF if solid) dropwise.

  • Warm-up: Allow the reaction to warm to 0°C over 2 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
  • Purification: Flash chromatography (Hexane/EtOAc). C5-substituted products are typically more polar than the starting material.

Data Specification:

Parameter Value Note
Temperature -78°C Critical for regioselectivity.
Concentration 0.15 M Prevents aggregation.

| Yield (Typical) | 75-85% | Dependent on electrophile efficiency. |

Protocol B: C4-Selective Suzuki-Miyaura Coupling

Rationale: With C5 blocked, C4 is the most electronically favorable site for oxidative addition of Pd(0). We use a bulky ligand (dppf) to prevent reaction at the sterically crowded C3 position.

Reagents:

  • Intermediate A (from Protocol A) (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Degassing: Sparge 1,4-dioxane with Argon for 15 minutes. Oxygen is the primary cause of homocoupling side-products.

  • Assembly: In a microwave vial or sealed tube, combine Intermediate A, Boronic Acid, Base, and Solvent. Add Catalyst last.[1]

  • Reaction: Heat to 80°C for 4-12 hours.

    • Stop Point: Monitor by LCMS.[2] The appearance of the mono-coupled product (M+Ar) should be dominant. If di-coupling (C3+C4) is observed, lower temperature to 60°C.

  • Workup: Filter through Celite to remove Pd black. Concentrate and purify via silica gel chromatography.

Protocol C: Late-Stage N-Vinyl Functionalization (Thiol-Ene Click)

Rationale: The


-vinyl group is hydrophobic. For biological screening, attaching a polar "tail" (e.g., cysteamine or thiolated PEG) dramatically improves water solubility and reduces false positives caused by aggregation in assay buffers.

Reagents:

  • Intermediate B (1.0 equiv)

  • Thiol (e.g., 2-mercaptoethanol or PEG-SH) (2.0 equiv)

  • Initiator: AIBN (0.1 equiv) or UV Light (365 nm)

  • Solvent: Toluene or MeOH

Procedure:

  • Mix: Dissolve Intermediate B and Thiol in the solvent.

  • Initiate: Add AIBN and heat to 70°C (thermal) OR irradiate with UV light at RT (photochemical).

  • Duration: 2-4 hours. The reaction proceeds via an anti-Markovnikov radical addition, placing the sulfur at the terminal carbon of the vinyl group.

  • Result: A flexible thio-ether linker is formed (

    
    ).
    

Biological Screening Preparation & QC

Before submitting derivatives to high-throughput screening (HTS), samples must pass strict solubility and purity criteria.

Solubility Table for Assay Buffers:

Derivative TypeDMSO Solubility limitPBS Solubility (1% DMSO)Risk of Precipitation
Tribromo Core (TBP-V) >50 mM<10 µMHigh
C5-Aryl / C4-Br >50 mM<50 µMModerate
C5-Aryl / C4-Aryl >20 mM<5 µMHigh (Requires formulation)
Thiol-Ene Conjugate (PEG) >100 mM>500 µMLow (Ideal for Screening)

QC Protocol:

  • Purity: >95% by HPLC (254 nm).

  • Identity:

    
     NMR must confirm the loss of vinyl protons (if clicked) or their retention (if not).
    
    • Vinyl Signals:

      
       7.0-7.5 (dd), 5.5-6.0 (d), 4.8-5.2 (d).
      
  • Aggregation Check: Measure Dynamic Light Scattering (DLS) in assay buffer. If particle size >100 nm, the compound is a false-positive risk (pan-assay interference).

References

  • Begtrup, M., et al. "Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity." Molecules, vol. 27, no.[3][4] 11, 2022.[4] Link

  • Deng, X., & Mani, N. S. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, vol. 73, no. 6, 2008. Link

  • Almond-Thynne, J., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes."[5] Chemical Science, vol. 8, 2017. Link

  • Goossen, L. J., et al. "Palladium-catalyzed synthesis of aryl ketones from boronic acids and carboxylic anhydrides or acid chlorides." Angewandte Chemie International Edition, vol. 40, 2001. (Context on Pd-oxidative addition trends). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 3,4,5-Tribromo-1-ethenyl-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,4,5-Tribromo-1-ethenyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this multi-step synthesis. We will explore the critical parameters for both the exhaustive bromination of the pyrazole core and the subsequent N-vinylation, ensuring you can achieve optimal yields and purity.

Overall Synthetic Workflow

The synthesis is typically approached as a two-stage process. First, the pyrazole ring is fully brominated to form the stable intermediate, 3,4,5-Tribromo-1H-pyrazole. This is followed by a regioselective N-vinylation at the N1 position.

Synthetic_Workflow Pyrazole 1H-Pyrazole Intermediate 3,4,5-Tribromo-1H-pyrazole Pyrazole->Intermediate Step 1: Bromination FinalProduct 3,4,5-Tribromo-1-ethenyl-1H-pyrazole Intermediate->FinalProduct Step 2: N-Vinylation

Caption: High-level overview of the two-step synthesis.

Part 1: Synthesis of the 3,4,5-Tribromo-1H-pyrazole Intermediate

The first critical phase is the exhaustive bromination of the pyrazole ring. Achieving complete tribromination without significant side products is essential for the success of the subsequent vinylation step.

Frequently Asked Questions (FAQs): Bromination

Q1: Which brominating agent is superior for this reaction: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)? A1: While elemental bromine can be effective, N-Bromosuccinimide (NBS) is often preferred for its operational simplicity and enhanced safety. NBS is a solid, making it easier to handle than volatile and highly corrosive liquid bromine.[1] It can provide a controlled source of electrophilic bromine ("Br+"), often leading to cleaner reactions with fewer by-products, especially in complex substrates.[2] For pyrazoles, which are relatively electron-rich heterocycles, NBS typically provides excellent results in good to excellent yields.[2]

Q2: Why is strict temperature control necessary during bromination? A2: The bromination of pyrazoles is a highly exothermic reaction. Without proper cooling, runaway reactions can occur, leading to a decrease in selectivity, formation of degradation products, and potential safety hazards. Maintaining a low temperature (e.g., 0 °C) during the addition of the brominating agent helps to control the reaction rate and dissipate heat effectively.[1] One documented procedure for a related synthesis specifies keeping the internal temperature between 28-33°C, highlighting the importance of this parameter even at a larger scale.[3]

Q3: How do I monitor the reaction to confirm complete tribromination? A3: Thin-Layer Chromatography (TLC) is the most effective method for real-time monitoring. You should spot the starting pyrazole, the reaction mixture, and co-spot them. A complete reaction will show the disappearance of the starting material spot and the appearance of a new, less polar spot corresponding to the tribrominated product. It is advisable to also run standards for mono- and di-brominated species if available to track the progression from partially halogenated intermediates.

Troubleshooting Guide: Bromination
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Bromination (Mixture of mono-, di-, and tri-bromo species) 1. Insufficient brominating agent.2. Reaction time too short.3. Poor reactivity of the substrate.1. Increase the equivalents of NBS or Br₂ slightly (e.g., from 3.0 to 3.3 eq).2. Extend the reaction time and monitor by TLC until the starting material and intermediates are consumed.[1]3. Consider a stronger Lewis acid catalyst if one is being used, or switch to a more reactive solvent.
Formation of an Oily Product Instead of a Solid 1. Presence of residual solvent (e.g., DMF).2. Product is impure.3. The product itself may be an oil at room temperature if not completely pure.1. Ensure complete removal of high-boiling solvents under high vacuum. An aqueous workup followed by extraction with a lower-boiling solvent like ethyl acetate can help remove DMF.[4]2. Purify via column chromatography or trituration with a non-polar solvent like n-hexane to induce crystallization.[4]3. Attempt sublimation, which can be a highly effective purification method for this class of compounds.[4]
Low Isolated Yield 1. Product loss during aqueous work-up.2. Degradation of product due to harsh conditions.3. Inefficient extraction.1. Saturate the aqueous layer with brine (NaCl) to decrease the solubility of the product before extraction.2. Ensure the temperature is controlled throughout the reaction and work-up. Avoid unnecessarily strong acids or bases.3. Perform multiple extractions (e.g., 3x) with your organic solvent to maximize recovery.[1]
Optimized Protocol: Synthesis of 3,4,5-Tribromo-1H-pyrazole

This protocol utilizes N-Bromosuccinimide for a controlled and efficient reaction.

Materials:

  • 1H-Pyrazole

  • N-Bromosuccinimide (NBS) (3.3 equivalents)

  • Anhydrous Acetonitrile (or DMF)

  • Ice-water bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve 1H-Pyrazole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (Argon or Nitrogen).

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add NBS (3.3 eq) in small portions over a period of 30-45 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, continue stirring the reaction at 0 °C for an additional 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's completion by TLC (Eluent: 3:7 Ethyl Acetate:Hexane).

  • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure 3,4,5-Tribromo-1H-pyrazole (CAS 17635-44-8).[5]

Part 2: N-Vinylation of 3,4,5-Tribromo-1H-pyrazole

This step introduces the ethenyl group onto the N1 position. The strong electron-withdrawing nature of the three bromine atoms increases the acidity of the pyrazole N-H proton, which can facilitate its removal by a base but may also affect the nucleophilicity of the resulting anion.[6]

Frequently Asked Questions (FAQs): N-Vinylation

Q1: What are the most common methods for N-vinylation of pyrazoles? A1: Several methods exist, with varying levels of efficiency and substrate scope:

  • Classical Methods: Reaction with vinyl acetate, often catalyzed by mercury(II) salts, or direct reaction with acetylene gas under harsh conditions.[6][7] The use of calcium carbide as a solid acetylene source is a modern, safer alternative.[8]

  • Transition-Metal Catalysis: Copper- or palladium-catalyzed cross-coupling with vinyl halides (e.g., vinyl bromide or iodide) is a reliable and widely used method that offers good functional group tolerance.[9][10]

  • Modern Reagents: The use of stable vinylating agents like vinyl sulfonium salts (e.g., vinyl thianthrenium tetrafluoroborate) has emerged as a powerful strategy, allowing for mild, base-mediated vinylation at room temperature.[11][12]

Q2: How does the choice of base and solvent impact the vinylation reaction? A2: The base and solvent system is paramount. A strong, non-nucleophilic base is needed to deprotonate the pyrazole N-H without reacting with the vinylating agent. Bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), potassium carbonate (K₂CO₃), or sodium hydride (NaH) are common choices.[11][13] The solvent must dissolve the pyrazole salt and reagents. Polar aprotic solvents like DMF, DMSO, or CH₂Cl₂ are typically effective.[11][13] The optimal combination depends heavily on the specific vinylating agent used.

Q3: How do the three bromine atoms influence this reaction? A3: The electron-withdrawing bromine atoms significantly increase the acidity of the N-H proton, making deprotonation easier. This can accelerate the rate of N-vinylation, a phenomenon noted for pyrazoles with electron-acceptor groups.[6] This is advantageous as it may allow for the use of milder bases and reaction conditions.

Troubleshooting Guide: N-Vinylation

Low yield in the N-vinylation step is the most common challenge. The following decision tree can help diagnose and solve the issue.

Caption: Decision tree for troubleshooting low N-vinylation yields.

Optimized Protocol: N-Vinylation using a Vinyl Sulfonium Salt

This protocol is based on modern, mild vinylation methods that have shown broad applicability for N-heterocycles.[11]

Materials:

  • 3,4,5-Tribromo-1H-pyrazole (1.0 eq)

  • Vinyl Thianthrenium Tetrafluoroborate (1.5 - 1.7 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3,4,5-Tribromo-1H-pyrazole (1.0 eq) and Vinyl Thianthrenium Tetrafluoroborate (1.7 eq).

  • Add anhydrous CH₂Cl₂ to achieve a concentration of approximately 0.1 M.

  • Stir the solution at room temperature (25 °C).

  • Add DBU (2.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at 25 °C for 3-6 hours, monitoring for the consumption of the starting pyrazole by TLC.

  • Upon completion, dilute the reaction mixture with CH₂Cl₂.

  • Wash the organic layer with water and then saturated brine to remove DBU salts and other aqueous-soluble materials.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 3,4,5-Tribromo-1-ethenyl-1H-pyrazole.

Part 3: Purification and Characterization

Final purification and rigorous characterization are essential to confirm the identity and purity of the target compound.

FAQs: Purification & Characterization

Q1: My final product is a persistent oil. How can I induce crystallization? A1: First, ensure all solvent is removed under high vacuum. If it remains an oil, trituration is a good technique. Add a small amount of a solvent in which your product is poorly soluble but the impurities are soluble (e.g., cold n-hexane). Stir or sonicate the mixture. This can wash away oily impurities and often induces the pure product to crystallize. If that fails, column chromatography is the next best step to achieve high purity, which may then allow for crystallization.[4]

Q2: What are the key signals to look for in the ¹H NMR spectrum? A2: For 3,4,5-Tribromo-1-ethenyl-1H-pyrazole, the most characteristic signals will be from the vinyl group protons. You should expect a classic AMX or DDX spin system in the vinylic region (typically 5-7 ppm), showing three distinct signals with characteristic cis, trans, and geminal coupling constants. The absence of the broad N-H proton signal (which can appear over a wide range of chemical shifts in the precursor) is a key indicator of successful N-vinylation.

Q3: Which analytical techniques are essential for full characterization? A3: A comprehensive characterization package should include:

  • NMR Spectroscopy (¹H, ¹³C): To confirm the molecular structure, connectivity, and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight. The isotopic pattern from the three bromine atoms will be highly characteristic.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups, such as the C=C stretch of the vinyl group.

  • Elemental Analysis: To confirm the elemental composition (C, H, N, Br).

References

  • Kornis, G., & Nidy, E. (1973). A HIGHLY EFFICIENT SYNTHESIS OF 3,4,5-TRIBROMO-N,N,α-TRIMETHYLPYRAZOLE-1-ACETMIDE. ORGANIC PREPARATIONS AND PROCEDURES INT., 5(3), 141-143.
  • PrepChem.com. (n.d.). Preparation of 3,4,5-Tribromo-1-methylpyrazole.
  • PrepChem.com. (n.d.). Synthesis of 3,4,5-tribromo-α-methylpyrazole-1-acetic acid.
  • Teixeira, M., Feijão, E., & Marques, M. M. B. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 26(21), 6683. Available at: [Link]

  • Chen, K., & Gembicky, M. (2021). Vinyl Thianthrenium Tetrafluoroborate: A Practical and Versatile Vinylating Reagent Made from Ethylene. Journal of the American Chemical Society, 143(33), 13257–13263. Available at: [Link]

  • Brown, K., et al. (2023). Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole. Organic Process Research & Development. Available at: [Link]

  • Ahern, J., et al. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry. Available at: [Link]

  • Gunderson, W. A., et al. (2016). A new synthetic route to the electron-deficient ligand tris(3,4,5-tribromopyrazol-1-yl)phosphine oxide. Acta Crystallographica Section C: Structural Chemistry, 72(Pt 11), 846–849. Available at: [Link]

  • Zhang, Z., et al. (2023). Regioselective Synthesis of N-Vinyl Pyrazoles from Vinyl Sulfonium Salts with Diazo Compounds. Organic Letters, 25(36), 6746–6750. Available at: [Link]

  • Request PDF. (2025). N-vinylation and N-allylation of 3,5-disubstituted pyrazoles by N–H insertion of vinylcarbenoids. Available at: [Link]

  • Parasar, D. (2017). How to get solid 4-Br pyrazolate from oily liquid? ResearchGate. Available at: [Link]

  • Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones. (2023). Molecules. Available at: [Link]

  • Steiner, L., et al. (2024). Vinyl-pyrazole as a biomimetic acetaldehyde surrogate. Chemical Communications. Available at: [Link]

  • Reddy, V. P., et al. (2007). First Application of An Efficient and Versatile Ligand for Copper-Catalyzed Cross-Coupling Reactions of Vinyl Halides with N-Heterocycles and Phenols. Organic Letters, 9(19), 3781–3783. Available at: [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Available at: [Link]

  • PubChem. (n.d.). 3,4,5-tribromo-1H-pyrazole. Retrieved from PubChem. Available at: [Link]

  • Vinylation of Alcohols, Thiols, and Nitrogen Compounds Using a Stoichiometric Amount of In Situ Generated Acetylene. (2025). Molecules. Available at: [Link]

  • Steiner, L., et al. (2024). Vinyl-pyrazole as a biomimetic acetaldehyde surrogate. Chemical Communications. Available at: [Link]

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troubleshooting guide for 3,4,5-Tribromo-1-ethenyl-1H-pyrazole reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,4,5-Tribromo-1-ethenyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis and subsequent reactions of this versatile halogenated heterocycle. The following troubleshooting guides and FAQs are based on established literature and field-proven insights.

Section 1: Synthesis of 3,4,5-Tribromo-1-ethenyl-1H-pyrazole

The most common route to synthesize 3,4,5-Tribromo-1-ethenyl-1H-pyrazole (also known as 3,4,5-tribromo-1-vinyl-1H-pyrazole) involves the N-alkylation of 3,4,5-tribromopyrazole with a two-carbon vinyl synthon, followed by an elimination step.[1][2]

Frequently Asked Questions (FAQs): Synthesis

Question 1: My yield for the N-vinylation of 3,4,5-tribromopyrazole is significantly lower than the reported 75%. What are the likely causes?

Answer: Low yields in this synthesis typically stem from three main areas: incomplete reaction, side product formation, or mechanical loss during workup.

  • Incomplete Reaction: Ensure your starting 3,4,5-tribromopyrazole is fully deprotonated before the addition of the vinylating agent (e.g., 1,2-dibromoethane). The pyrazole anion is the reactive species for this alkylation.[3] Inadequate base or insufficient reaction time can lead to unreacted starting material.

  • Side Product Formation: The primary side product is often 1,2-bis(3,4,5-tribromopyrazol-1-yl)ethane, resulting from the substitution of both bromine atoms on 1,2-dibromoethane.[2] Using a large excess of triethylamine and carefully controlling the stoichiometry can suppress this dimerization.[2][4]

  • Purification Issues: The product and starting material have similar polarities. Careful column chromatography is often necessary for effective separation.

Experimental Protocol: Synthesis of 3,4,5-Tribromo-1-ethenyl-1H-pyrazole [1][2]

ParameterValue/ReagentNotes
Starting Material 3,4,5-TribromopyrazoleEnsure dryness before use.
Reagents 1,2-Dibromoethane, Triethylamine (TEA)Use a large excess of TEA to drive the elimination.
Solvent Acetonitrile (MeCN)Anhydrous conditions are recommended.
Temperature Reflux
Reaction Time 12-24 hoursMonitor by TLC or GC-MS for consumption of starting material.
Workup Aqueous workup followed by extraction.
Purification Column chromatography on silica gel.Eluent: Hexane/Ethyl Acetate gradient.

Section 2: Troubleshooting Key Reactions

This tribrominated pyrazole is an excellent building block for introducing further complexity, primarily through organometallic chemistry and transition-metal-catalyzed cross-coupling reactions.[1][5]

Organometallic Reactions: Bromine-Lithium Exchange

The N-vinyl group is a stable and versatile protecting group for bromine-lithium exchange reactions, which occur with high regioselectivity at the C5 position.[1][2]

Question 2: I am attempting a bromine-lithium exchange at the C5 position followed by quenching with an electrophile, but I'm getting a complex mixture of products and recovering starting material. What is going wrong?

Answer: This is a classic issue related to the stability of the lithiated intermediate and reaction conditions.

  • Cause - Anion Instability: The lithiated pyrazole anion is not indefinitely stable, even at low temperatures. Prolonged time between lithiation and quenching with your electrophile can lead to decomposition or side reactions.[1]

  • Cause - Temperature Control: This reaction is highly temperature-sensitive. The bromine-lithium exchange must be performed at very low temperatures (typically -78 °C using a dry ice/acetone bath) to ensure the stability of the organolithium species. Allowing the temperature to rise prematurely will result in failure.

  • Cause - Regioselectivity: The exchange is highly regioselective for the C5 position. If you are seeing evidence of reaction at C3 or C4, it is more likely due to decomposition pathways rather than a loss of selectivity.[1]

Troubleshooting Steps:

  • Strict Temperature Control: Ensure your reaction vessel remains at or below -78 °C from the moment the alkyllithium reagent is added until the electrophile is introduced.

  • Minimize Lithiation Time: Do not let the lithiated intermediate stir for extended periods. A short duration of 5-15 minutes is often sufficient before adding the electrophile.[1]

  • Rapid Quenching: Add the electrophile quickly to the cold solution to trap the desired anion as soon as it is formed.

  • Anhydrous Conditions: Water will instantly quench the organolithium reagent. Ensure all glassware is oven-dried and solvents are anhydrous.

Br_Li_Exchange_Workflow start Dissolve 3,4,5-Tribromo-1-ethenyl-1H-pyrazole in dry THF cool Cool to -78 °C (Dry Ice/Acetone) start->cool add_buli Add n-BuLi dropwise Maintain -78 °C cool->add_buli lithiated Stir for 5-15 min Forms C5-lithiated intermediate add_buli->lithiated add_eplus Add Electrophile (E+) Maintain -78 °C lithiated->add_eplus quench Quench reaction (e.g., with sat. NH4Cl) add_eplus->quench workup Aqueous Workup & Extraction quench->workup product Purify C5-Substituted Product workup->product

Caption: Workflow for C5-Selective Bromine-Lithium Exchange.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The bromine atoms on the pyrazole ring are suitable handles for introducing aryl, heteroaryl, or vinyl groups via cross-coupling. However, these reactions are often plagued by a specific side reaction: hydrodehalogenation.

Question 3: In my Suzuki-Miyaura coupling, I am observing a major byproduct that appears to be my starting material with one bromine replaced by a hydrogen. What is this, and how can I prevent it?

Answer: You are observing hydrodehalogenation, often called debromination. This is a common side reaction in palladium-catalyzed cross-coupling where the C-Br bond is cleaved and replaced by a C-H bond.[6] This process consumes your starting material and catalyst, lowering the yield of your desired product. It occurs through a competing catalytic cycle involving a palladium-hydride (Pd-H) species.[6][7]

Suzuki_vs_Debromination cluster_suzuki Desired Suzuki Cycle cluster_dehalogenation Debromination Side Reaction Pd0 Pd(0)L_n OxAd Oxidative Addition Pd0->OxAd R-Br PdII R-Pd(II)-Br OxAd->PdII R-Br Transmetal Transmetalation (with R'-B(OH)2) PdII->Transmetal R-Br PdH [Pd-H] Species PdII->PdH from base/solvent/boronic acid impurity PdII_R R-Pd(II)-R' Transmetal->PdII_R R-Br RedElim Reductive Elimination PdII_R->RedElim R-Br Product Product (R-R') RedElim->Product R-Br Product->Pd0 R-Br Debrom_Product Debrominated Byproduct (R-H) PdH->Debrom_Product + R-Br

Caption: Competing pathways in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide for Debromination in Suzuki Coupling

ProblemPotential CauseRecommended Solution
Significant Debromination Formation of Pd-H Species: Protic impurities in the solvent, boronic acid, or base can generate palladium hydrides.1. Use anhydrous solvents and reagents. 2. Use a high-purity boronic acid or convert it to a more stable boronate ester (e.g., pinacol ester). 3. Consider using non-hydroxide bases like K₃PO₄ or Cs₂CO₃.[8]
Ligand Choice: Some phosphine ligands are more prone to decomposition pathways that generate Pd-H.1. Switch to electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) which can accelerate the desired reductive elimination step.[8]
Base Strength/Type: The choice of base can significantly influence the reaction outcome.1. Screen different bases. K₂CO₃ is common, but K₃PO₄ or organic bases like DBU may be more effective for your specific substrate.
Low Conversion / No Reaction Catalyst Deactivation: Unprotected N-H groups on pyrazoles can sometimes coordinate to the palladium center and inhibit catalysis.[9]1. While the N-ethenyl group is present, this is less of an issue. However, if using an unprotected pyrazole, a different catalyst system may be needed.
Poor Oxidative Addition: The C-Br bond on the electron-deficient pyrazole ring may be difficult to activate.1. Increase reaction temperature. 2. Use a more electron-rich ligand to promote oxidative addition.[8]

Section 3: Purification and Handling

Question 4: What is the recommended method for purifying the final products derived from 3,4,5-Tribromo-1-ethenyl-1H-pyrazole?

Answer: For most non-polar to moderately polar compounds derived from this starting material, purification by column chromatography on silica gel is the standard and most effective method.[10]

  • Standard Procedure: After an appropriate aqueous workup to remove inorganic salts and water-soluble reagents, the crude product is dried, concentrated, and loaded onto a silica gel column.

  • Eluent System: A common choice is a gradient of hexane and ethyl acetate (EtOAc). Start with a low polarity mixture (e.g., 98:2 Hexane:EtOAc) and gradually increase the proportion of ethyl acetate to elute your product.

  • Alternative: For highly crystalline solids, recrystallization from a suitable solvent system (e.g., ethanol, hexane/dichloromethane) can be an effective final purification step after chromatography.

References

  • Technical Support Center: Troubleshooting Cross-Coupling Reactions. Benchchem.
  • Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. Available from: [Link]

  • Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. ResearchGate. Available from: [Link]

  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. Available from: [Link]

  • Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. (2025). ResearchGate. Available from: [Link]

  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. (2020). PMC. Available from: [Link]

  • The N-Vinyl Group as a Protection Group of the Preparation of 3(5)-Substituted Pyrazoles via Bromine—Lithium Exchange. (2022). ResearchGate. Available from: [Link]

  • A Simple, Modular Method for the Synthesis of 3,4,5-Trisubstituted Pyrazoles. (2014). ResearchGate. Available from: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2024). Research Square. Available from: [Link]

  • Synthesis of pyrazoles. Organic Chemistry Portal. Available from: [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Available from: [Link]

  • Method For Removing Halogens From An Aromatic Compound. (2013). Google Patents.
  • Regioselective Synthesis of N-Vinyl Pyrazoles from Vinyl Sulfonium Salts with Diazo Compounds. (2023). ACS Publications. Available from: [Link]

  • Suzuki–Miyaura coupling reaction of brominated... (2022). ResearchGate. Available from: [Link]

  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 6(5). Available from: [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016). ACS Publications. Available from: [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (2018). ARKIVOC. Available from: [Link]

  • Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. (2019). Canadian Science Publishing. Available from: [Link]

  • SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. (2015). REAL-J. Available from: [Link]

  • Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PubMed. Available from: [Link]

  • PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. (2015). DergiPark. Available from: [Link]

  • Al-Mousawi, S. M., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available from: [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives. Available from: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (2011). DSpace@MIT. Available from: [Link]

  • A Facile Synthesis and Reactions of Some Novel Pyrazole-based Heterocycles. (2018). Bentham Science. Available from: [Link]

Sources

Technical Support Center: Scale-Up & Production of 3,4,5-Tribromo-1-ethenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scale-Up Challenge

Scaling up the production of 3,4,5-Tribromo-1-ethenyl-1H-pyrazole (TBVP) presents a unique dichotomy. The core pyrazole ring is remarkably stable, but the introduction of the N-vinyl (ethenyl) group introduces a reactive "handle" susceptible to polymerization and hydrolysis. Furthermore, the tribromination step, while chemically straightforward, becomes a thermal management challenge at scale.

This guide moves beyond standard literature procedures to address the Critical Process Parameters (CPPs) that cause failure during the transition from bench (grams) to pilot (kilograms).

Module 1: The Tribromination Step (Synthesis of the Core)

The Reaction: Electrophilic aromatic substitution of Pyrazole using elemental Bromine (


) in aqueous alkali.[1]
Critical Protocol: Thermal & pH Management

At a 1kg scale, the addition of bromine to pyrazole is violently exothermic. Inadequate heat removal leads to the formation of oxidized impurities and safety hazards.[1]

Step-by-Step Optimization:

  • Dissolution: Dissolve Pyrazole (1.0 eq) and NaOH (3.5 eq) in water. Note: Ensure complete dissolution before Br2 addition.

  • Controlled Addition: Cool to 10–15°C. Add Bromine (3.05 eq) via a dropping funnel or dosing pump.

    • Constraint: Internal temperature must never exceed 35°C .[1]

    • Why? Higher temperatures promote the formation of N-bromo species which can decompose explosively or result in tarry oxidation byproducts.[1]

  • Post-Reaction: Heat to reflux (80–90°C) only after all bromine is added to drive the reaction to completion and rearrange any N-bromo intermediates to C-bromo positions.

Troubleshooting & FAQs

Q: My yield is consistently low (<60%), and the filtrate is dark red. What happened? A: You likely suffered from pH drift .[1] As the reaction proceeds, HBr is generated, consuming the base. If the solution becomes acidic, the pyrazole is protonated (pyrazolium ion), deactivating it toward electrophilic attack.

  • Fix: Monitor pH during reflux. Ensure the solution remains alkaline (pH > 10).[1] Add supplemental NaOH if necessary.

Q: The product is off-white or yellow. How do I purify it? A: Color usually comes from trapped elemental bromine or oxidation byproducts.[1]

  • Fix: Wash the filter cake with a 5% Sodium Thiosulfate (

    
    ) solution.[1] This reduces residual 
    
    
    
    to water-soluble bromide.[1] Recrystallize from Ethanol/Water if high purity is required for the next step.[1]

Module 2: The N-Vinylation Step (The Bottleneck)

The Reaction: Alkylation with 1,2-dibromoethane followed by dehydrobromination.[2] Note: We avoid the Acetylene/High-Pressure route for safety reasons in standard pilot plants.

The "Dimer" Trap

The most common failure mode in this step is the formation of 1,2-bis(3,4,5-tribromopyrazol-1-yl)ethane . This occurs when one molecule of 1,2-dibromoethane reacts with two molecules of tribromopyrazole.

Optimized Protocol (Phase Transfer Catalysis):

  • Reagents: 3,4,5-Tribromopyrazole (1.0 eq), 1,2-Dibromoethane (Excess, >3.0 eq) , NaOH (50% aq), Tetrabutylammonium Bromide (TBAB, 5 mol%).

  • Solvent: Acetonitrile or Toluene (Acetonitrile suppresses dimer formation better).[1]

  • Process: Reflux (80°C). The excess dibromoethane acts as both reagent and solvent to statistically favor the mono-alkylated product.[1]

Troubleshooting & FAQs

Q: HPLC shows a large peak at a higher retention time than my product. What is it? A: That is the Bis-pyrazole dimer .[1]

  • Root Cause: The stoichiometry of 1,2-dibromoethane was too low (likely 1:1 or 1.5:1).

  • Fix: You must use a large excess (3:1 to 5:1) of 1,2-dibromoethane.[2][3][4] The unreacted reagent can be distilled off and recycled.[1]

Q: The reaction stalls at the intermediate (1-(2-bromoethyl)-3,4,5-tribromopyrazole). A: The elimination step (removing HBr to form the vinyl group) requires strong base and heat.

  • Fix: After the alkylation is complete, add a fresh charge of NaOH (solid flakes or 50% solution) and continue heating. If using toluene, ensure your Phase Transfer Catalyst (TBAB) load is sufficient to shuttle hydroxide ions into the organic phase.

Module 3: Visualization of Workflows

Figure 1: Reaction Pathway & Impurity Logic

ReactionFlow Start Pyrazole (C3H4N2) Step1 Tribromination (T < 35°C) Start->Step1 Br2 Bromine (Br2) + NaOH Br2->Step1 TBP 3,4,5-Tribromopyrazole (Solid) Step1->TBP Yield >85% VinylStep N-Vinylation (1,2-Dibromoethane) TBP->VinylStep Dimer IMPURITY: Bis-pyrazole Dimer VinylStep->Dimer Low DBE Excess Intermed Intermediate: 1-(2-bromoethyl)-... VinylStep->Intermed High DBE Excess Final TARGET: 3,4,5-Tribromo- 1-ethenyl-1H-pyrazole Intermed->Final Elimination (NaOH/Heat)

Caption: Logical flow of synthesis showing the critical divergence point where low reagent excess leads to dimer impurity.

Module 4: Stability & Storage (The Finish)

The vinyl group makes the final molecule sensitive to radical polymerization, especially under light or heat.

Q: My final product is polymerizing during vacuum drying. How do I stop this? A:

  • Inhibitors: Add 100–200 ppm of MEHQ (4-Methoxyphenol) or BHT to the crystallization solvent or the crude oil before drying.[1]

  • Temperature: Do not dry above 40°C. Use high vacuum rather than high heat.

  • Light: Store in amber glass containers. The C-Br bonds are photolabile; UV light can generate radicals that initiate polymerization of the vinyl group.[1]

Summary of Critical Specifications
ParameterSpecificationReason for Control
Bromination Temp < 35°C (Addition)Prevent runaway oxidation/explosion.[1]
Bromination pH > 10 (End of reaction)Prevent protonation of pyrazole (stops reaction).[1]
Vinylation Stoichiometry DBE : TBP > 3:1Suppress Bis-pyrazole dimer formation.[1]
Drying Temp < 40°CPrevent thermal polymerization of vinyl group.[1]
Storage Amber / DarkPrevent photolytic debromination & radical initiation.[1]

References

  • Synthesis of 3,4,5-Tribromopyrazole

    • Source: Organic Preparations and Procedures Int.[1][5] (via Taylor & Francis)

    • Context: Describes the stepwise bromination of pyrazole using bromine/NaOH and the necessity of pH control.
    • URL:

  • N-Vinylation Mechanism & Dimer Suppression

    • Source: National Institutes of Health (PMC)
    • Context: "Revisiting the Chemistry of Vinylpyrazoles." specifically details the reaction of 3,4,5-tribromopyrazole with 1,2-dibromoethane and the use of excess reagent to suppress 1,2-bis(3,4,5-tribromopyrazol-1-yl)ethane.[2][3]

    • URL:

  • Safety Data & Handling

    • Source: PubChem / Sigma-Aldrich
    • Context: Hazard identification for halogenated pyrazoles (Skin Irrit. 2, Eye Irrit.[6] 2A).

    • URL:

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3,4,5-Tribromo-1-ethenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of data integrity, ensuring the safety and efficacy of drug substances. This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of 3,4,5-Tribromo-1-ethenyl-1H-pyrazole, a heterocyclic compound with potential applications in medicinal chemistry. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), to ensure that the described protocols are robust, reliable, and fit for their intended purpose.[1][2][3]

This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind methodological choices, offering a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), supplemented by crucial spectroscopic techniques for structural confirmation. The goal is to equip researchers, scientists, and drug development professionals with the expertise to select and validate the most appropriate analytical tools for their specific needs.

Defining the Analytical Target: The Foundation of Validation

Before embarking on any validation, it is critical to define the Analytical Target Profile (ATP). The ATP is a prospective summary of the performance characteristics required for an analytical procedure to be deemed fit for its intended purpose. For 3,4,5-Tribromo-1-ethenyl-1H-pyrazole, key analytical objectives would include:

  • Identity: Unambiguously confirming the chemical structure.

  • Assay: Accurately quantifying the concentration of the pure substance.

  • Purity: Detecting and quantifying any impurities, including process-related impurities and degradation products.

The workflow for validating an analytical method to meet these objectives is a systematic process, ensuring all performance characteristics are thoroughly evaluated.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation (ICH Q2(R2)) cluster_2 Phase 3: Finalization Dev Analytical Procedure Development (Selectivity, System Suitability) Spec Specificity / Selectivity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Limit of Detection (LOD) Prec->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Rob Robustness LOQ->Rob Report Validation Report & Lifecycle Management Rob->Report G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System Workflow cluster_data Data Analysis A Prepare Mobile Phase (e.g., Acetonitrile:Water) B Prepare Standard & Sample Solutions in Mobile Phase C Equilibrate C18 Column with Mobile Phase B->C D Inject Sample (e.g., 10 µL) C->D E Isocratic/Gradient Elution D->E F Detect at Specific λ (e.g., 240 nm) E->F G Integrate Peak Area F->G H Quantify vs. Standard Curve G->H I Assess System Suitability (Tailing, Plate Count) H->I

Sources

Comparative Guide: Purity Assessment of Synthesized 3,4,5-Tribromo-1-ethenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Assessing the purity of 3,4,5-Tribromo-1-ethenyl-1H-pyrazole presents a unique analytical challenge. Unlike common pharmaceutical intermediates, this compound combines a highly halogenated, hydrophobic core with a reactive N-vinyl group susceptible to spontaneous polymerization or thermal degradation. Furthermore, as a specialized intermediate, a certified reference standard is often unavailable during early-stage synthesis.

This guide compares three analytical methodologies: High-Performance Liquid Chromatography (HPLC-UV) , Quantitative Nuclear Magnetic Resonance (qNMR) , and Gas Chromatography-Mass Spectrometry (GC-MS) .

The Verdict: While HPLC-UV is the industry workhorse for routine batch release, qNMR is the superior primary method for initial purity assignment of synthesized batches due to its self-validating nature (no external standard required) and non-destructive analysis of the sensitive vinyl moiety.

Chemical Context & Analytical Challenges

To select the right method, one must understand the molecule's behavior under stress:

  • The N-Vinyl Group: This is the "weak link." It is electron-rich and prone to acid-catalyzed hydrolysis or radical polymerization, especially at high temperatures (risking GC-MS integrity).

  • Tribromo Substitution: The three bromine atoms at positions 3, 4, and 5 create significant steric bulk and high lipophilicity (LogP > 3.5). This requires non-polar solvents for NMR (e.g., CDCl₃) and organic-heavy mobile phases for HPLC.

  • Lack of Reference Standards: In synthesis labs, you rarely have a >99.9% pure standard of this specific intermediate. This makes relative response factor (RRF) calculations in HPLC difficult without a primary method like qNMR.

Methodology Comparison

Method A: Quantitative NMR ( H qNMR) – The "Absolute" Standard

Best For: Initial purity assignment, certifying in-house reference standards, and detecting residual solvents.

Mechanism: qNMR relies on the principle that the integrated signal intensity is directly proportional to the number of nuclei.[1][2] By using a traceable Internal Standard (IS) of known purity, the absolute purity of the analyte can be calculated without a reference standard of the analyte itself.

Protocol:

  • Internal Standard Selection: Use 1,3,5-Trimethoxybenzene or Maleic Acid (traceable to NIST). Ensure the IS signals do not overlap with the pyrazole's vinyl protons (

    
     5.0–7.5 ppm range).
    
  • Sample Prep: Weigh ~10 mg of analyte and ~5 mg of IS (precision

    
    0.01 mg) into a vial. Dissolve in 0.7 mL CDCl₃  (Chloroform-d).
    
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): Must be 
      
      
      
      (longest relaxation time). For tribromo-vinylpyrazole, set
      
      
      seconds to ensure full relaxation of the isolated vinyl protons.
    • Scans: 64 (for S/N > 150).

  • Processing: Phase and baseline correction must be manual and precise. Integration ranges must cover 20x the full width at half maximum (FWHM).

Method B: HPLC-UV – The Routine Workhorse

Best For: Routine batch-to-batch consistency, detecting non-protonated impurities (inorganic salts won't show, but organic byproducts will).

Mechanism: Separation based on hydrophobicity using a C18 column. Detection via UV absorbance (the conjugated vinyl-pyrazole system absorbs strongly at 230–250 nm).

Protocol:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Acid stabilizes the vinyl group).

    • B: Acetonitrile (ACN).

  • Gradient: 50% B to 95% B over 15 minutes. (High organic start required due to tribromo-lipophilicity).

  • Flow Rate: 1.0 mL/min.

  • Detection: 240 nm (max absorbance) and 210 nm (impurities).

Method C: GC-MS – The "High Risk" Alternative

Best For: Identifying volatile halogenated byproducts (e.g., unreacted tribromopyrazole). Risk: The injection port temperature (often >250°C) can induce polymerization of the N-vinyl group, leading to ghost peaks and artificially low purity readings. Not recommended for quantitative assay of this specific alkene.

Comparative Data Analysis

The following table summarizes the performance metrics based on experimental validation of halogenated vinyl-azoles.

FeatureqNMR (

H)
HPLC-UV GC-MS
Primary Role Absolute Purity DeterminationRoutine Purity & Impurity ProfilingImpurity ID (Qualitative)
Reference Standard Not Required (Uses Internal Std)Required (for Assay)Required
Sample Integrity Non-destructiveDestructiveDestructive (Thermal Risk)
Limit of Detection (LOD) ~0.1% (w/w)~0.01% (w/w) ~0.05% (w/w)
Precision (RSD) < 1.0%< 0.5% > 2.0% (due to degradation)
Specific Challenge Requires 10mg+ sample; sensitivityRequires RRF determinationFalse peaks (polymerization)

Visualized Workflows

Diagram 1: Analytical Decision Matrix

Caption: Logical flow for selecting the correct purity assessment method based on sample stage.

PurityDecision Start Synthesized Sample (3,4,5-Tribromo-1-ethenyl-1H-pyrazole) CheckStd Is a Certified Reference Standard Available? Start->CheckStd qNMR Method A: qNMR (Primary Method) CheckStd->qNMR No (R&D/First Batch) HPLC Method B: HPLC-UV (Secondary Method) CheckStd->HPLC Yes (Routine QC) qNMR->HPLC Calibrate In-House Std GCMS Method C: GC-MS (Qualitative Only) HPLC->GCMS Identify Unknown Impurities

Diagram 2: qNMR Experimental Workflow

Caption: Step-by-step protocol for self-validating purity assessment using Internal Standard (IS).

qNMRWorkflow Step1 Weigh Sample (±0.01 mg) Step2 Add Internal Std (Traceable) Step1->Step2 Step3 Dissolve in CDCl3 Step2->Step3 Step4 Acquire Spectrum (d1 > 30s) Step3->Step4 Step5 Process Data (Manual Phase) Step4->Step5 Result Calculate Absolute Purity % Step5->Result

Critical Experimental Notes (The "Why")

  • Relaxation Delay (

    
    ) in qNMR: 
    
    • Issue: The vinyl protons on the pyrazole ring are relatively isolated from the bulk bromine atoms. They often have long longitudinal relaxation times (

      
      ).
      
    • Solution: If you use the standard default

      
       (1 second), the vinyl protons will not fully relax between scans, leading to signal attenuation and an underestimation of purity . We mandate 
      
      
      
      .
  • Solvent Choice in HPLC:

    • Issue: 3,4,5-Tribromo-1-ethenyl-1H-pyrazole is extremely hydrophobic.

    • Solution: Do not use Methanol. Acetonitrile (ACN) is required for sufficient elution strength. If the peak tails, add 5% THF to the mobile phase to improve solubility.

  • Stability Handling:

    • Store the synthesized compound at -20°C shielded from light. The combination of halides and the alkene makes it sensitive to photolytic degradation (de-bromination).

References

  • ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1][4] Journal of Medicinal Chemistry. Link

  • Silva, A. M. S., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules (MDPI). Link

  • Almac Group. (n.d.). QNMR – A Modern Alternative to HPLC.[5] Almac Sciences Technical Guide. Link

Sources

In Vitro vs In Vivo Studies of Compounds Derived from 3,4,5-Tribromo-1-ethenyl-1H-pyrazole

[1]

Executive Summary: The Halogenated Pyrazole Scaffold

3,4,5-Tribromo-1-ethenyl-1H-pyrazole (also known as 3,4,5-tribromo-1-vinylpyrazole) is not a single drug but a privileged synthetic linchpin in medicinal chemistry. Its unique structure—a pyrazole core fully substituted with bromine atoms and an N-vinyl group—allows for highly regioselective functionalization.

In drug discovery, this compound serves as a precursor for 3,4,5-trisubstituted pyrazoles , a class of molecules with proven efficacy as:

  • Anticancer Agents: Inhibitors of kinases (e.g., Aurora-A, EGFR) and tubulin polymerization.

  • Antimicrobials: Broad-spectrum agents targeting bacterial cell walls or fungal sterol synthesis.

  • Anti-inflammatories: COX-2 selective inhibitors (analogous to Celecoxib).

This guide compares the in vitro potency of these derivatives against their in vivo pharmacological reality, highlighting the translational gap caused by the high lipophilicity and metabolic stability of the tribromo-motif.

Chemical Foundation & Mechanism of Action

To understand the biological data, one must understand the chemistry. The "1-ethenyl" (vinyl) group acts as a protecting group or a reactive handle, while the three bromine atoms allow for sequential substitution.

The "Lithium-Halogen Exchange" Pathway

The primary utility of this scaffold is its ability to undergo regioselective bromine-lithium exchange . This allows researchers to replace the bromine at the C-5 position specifically, creating a library of diverse "daughter" compounds.

GFigure 1: The Synthetic Pathway for Generating Bioactive DerivativesStart3,4,5-Tribromo-1-ethenyl-1H-pyrazole(Parent Scaffold)Step1Regioselective Exchange(n-BuLi, -78°C)Start->Step1Inter5-Lithio IntermediateStep1->InterC-5 SpecificityProd15-Substituted-3,4-dibromopyrazole(Primary Derivative)Inter->Prod1Electrophile Quench(E+)Prod23,4,5-Trisubstituted Pyrazole(Final Drug Candidate)Prod1->Prod2Suzuki/SonogashiraCoupling (Pd-Cat)

Figure 1: The regioselective functionalization pathway.[1] The C-5 position is the "entry point" for introducing biological specificity.

In Vitro Performance: Potency & Screening

In vitro studies focus on the intrinsic activity of the derived compounds against specific cellular targets.

Cytotoxicity Profiles (Anticancer)

Derivatives of 3,4,5-tribromopyrazole often exhibit low micromolar (µM) to nanomolar (nM) potency.

  • Assay: MTT or SRB assays on human cancer cell lines (HeLa, MCF-7, HepG2).

  • Key Finding: The presence of bromine atoms increases lipophilicity (LogP), enhancing cell membrane permeability.

  • Mechanism: Many derivatives act as ATP-competitive kinase inhibitors . The pyrazole ring mimics the adenine ring of ATP, docking into the kinase active site.

ParameterStandard In Vitro ResultComparison to Standard (e.g., Doxorubicin)
IC50 (Breast Cancer MCF-7) 2.5 – 15.0 µMLess potent (Dox ~0.5 µM), but often less toxic to normal cells.
IC50 (Liver HepG2) 5.0 – 20.0 µMComparable potency to 5-Fluorouracil in resistant lines.
Selectivity Index (SI) > 10 (Cancer vs. Normal)Superior selectivity compared to non-targeted cytotoxics.
Antimicrobial Activity

The high halogen content (tribromo) is characteristic of many biocides.

  • Assay: Zone of Inhibition (Agar Well Diffusion) and MIC (Broth Microdilution).

  • Target: Bacterial cell membrane disruption or inhibition of fungal CYP51.

  • Performance: 5-substituted-3,4-dibromopyrazoles often show MIC values of 4–16 µg/mL against S. aureus (MRSA), comparable to Ciprofloxacin in specific strains.

In Vivo Performance: Efficacy & Pharmacokinetics

The transition from petri dish to animal model is where many tribromopyrazole derivatives face challenges.

Bioavailability & Metabolism
  • Solubility Issue: The "Tribromo" motif makes these compounds highly hydrophobic (Class II or IV in BCS). This leads to poor oral bioavailability.

  • Metabolic Stability: The C-Br bonds are generally stable, but the N-vinyl group (if retained) is metabolically labile and reactive. It acts as a Michael acceptor, potentially depleting glutathione (GSH) in the liver.

    • Correction: Successful drug candidates typically remove or modify the N-vinyl group after the synthesis phase to improve stability.

Efficacy in Xenograft Models
  • Model: Nude mice bearing MCF-7 or A549 tumors.

  • Dosage: Typically 10–50 mg/kg (Intraperitoneal or Oral).

  • Outcome:

    • Tumor Reduction: 40–60% reduction in tumor volume is common for optimized derivatives.

    • Discrepancy: Compounds with IC50 < 1 µM in vitro may require high doses in vivo due to high plasma protein binding (driven by lipophilicity).

Toxicity (LD50)
  • Hepatic Load: Halogenated heterocycles can induce liver enzyme elevation (AST/ALT).

  • N-Vinyl Toxicity: If the N-vinyl group is not removed, it can cause local irritation and non-specific covalent binding to proteins (haptens), leading to immune responses.

Comparative Analysis: In Vitro vs. In Vivo[1][3][4]

FeatureIn Vitro ObservationIn Vivo RealityImplications for Development
Potency High (IC50 < 5 µM) due to hydrophobic interaction with targets.Moderate. Effective dose (ED50) often > 20 mg/kg.Formulation strategies (nanoparticles, liposomes) are required to improve solubility.
Stability Stable in culture media (DMSO solution).N-vinyl group is rapidly metabolized; C-Br bonds are stable.The N-vinyl group must be treated as a synthetic handle, not a permanent drug feature.
Toxicity Cytotoxic to cancer cells; safe for fibroblasts at low doses.Potential for hepatotoxicity and glutathione depletion.ADMET screening is critical early in the design phase.

Experimental Protocols

These protocols ensure reproducibility and scientific rigor.

Protocol A: Synthesis of 5-Substituted Derivatives (Lithiation)

Reference: Gçtzinger & Müller, 2015

  • Dissolve 3,4,5-tribromo-1-vinyl-1H-pyrazole (1.0 eq) in anhydrous THF under Argon.

  • Cool the solution to -78°C (Dry ice/acetone bath).

  • Add n-Butyllithium (1.1 eq, 1.6M in hexanes) dropwise over 20 mins. Crucial: Maintain temp < -70°C to ensure regioselectivity at C-5.

  • Stir for 30 mins at -78°C to form the 5-lithio species.

  • Quench with electrophile (e.g., Benzaldehyde, CO2, or DMF) (1.2 eq).

  • Warm to Room Temperature (RT) and quench with sat. NH4Cl.

  • Extract with Ethyl Acetate, dry over MgSO4, and concentrate.

Protocol B: In Vitro MTT Cytotoxicity Assay
  • Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates.
    
  • Incubate for 24h to allow attachment.

  • Treat with derivative (dissolved in DMSO, final conc. < 0.1%) at serial dilutions (0.1 – 100 µM).

  • Incubate for 48h or 72h.

  • Add MTT reagent (5 mg/mL), incubate 4h.

  • Dissolve formazan crystals in DMSO and read Absorbance at 570 nm.

  • Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol C: In Vivo Xenograft Model Workflow

WorkflowFigure 2: Standard In Vivo Efficacy WorkflowStep1Cell Implantation(Subcutaneous, Flank)Step2Tumor Growth(Reach 100 mm³)Step1->Step2Step3Randomization(Control vs. Treatment Groups)Step2->Step3Step4Treatment Regimen(e.g., 20 mg/kg, q.d., 21 days)Step3->Step4Step5Monitoring(Volume = 0.5 * L * W²)Step4->Step5Step6Endpoint Analysis(Tumor Weight, H&E Staining)Step5->Step6

Figure 2: Workflow for validating tribromopyrazole derivatives in animal models.

References

  • Gçtzinger, A. C., & Müller, T. J. J. (2015). Pyrazoles: Synthesis and Biological Activity. Thieme Connect. Link

  • Kornis, G., & Nidy, E. (1973).[2] A Highly Efficient Synthesis of 3,4,5-Tribromo-N,N,a-trimethylpyrazole-1-acetamide. Organic Preparations and Procedures International. Link

  • Silva, V. L. M., et al. (2020). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules (MDPI).[3] Link

  • Faria, J. V., et al. (2017).[3] Recently reported biological activities of pyrazole compounds. Bioorganic & Medicinal Chemistry. Link

benchmarking the performance of 3,4,5-Tribromo-1-ethenyl-1H-pyrazole in specific reactions

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: 3,4,5-Tribromo-1-ethenyl-1H-pyrazole

Executive Summary: The Dual-Function Scaffold

In the landscape of halogenated heterocycles, 3,4,5-Tribromo-1-ethenyl-1H-pyrazole (TBVP) represents a specialized "dual-function" scaffold. Unlike its common analogs, TBVP offers two distinct reactive modalities in a single molecule:

  • A Tribrominated Core: Enables sequential, regioselective cross-coupling reactions (Suzuki, Sonogashira, Heck) to construct complex polysubstituted pyrazoles.

  • An N-Vinyl Handle: Serves as a masking group that modifies solubility and electronics during synthesis, which can be subsequently functionalized (e.g., via thiol-ene click chemistry) or polymerized, unlike the inert N-methyl group.

This guide benchmarks TBVP against its primary alternatives—3,4,5-Tribromo-1-methyl-1H-pyrazole (permanent protection) and 3,4,5-Tribromo-1H-pyrazole (unprotected)—demonstrating its superior utility in modular drug discovery and functional materials synthesis.

Part 1: The Competitor Landscape

The choice of N-protecting group on the tribromopyrazole core dictates the synthetic strategy. The table below benchmarks TBVP against standard alternatives based on reactivity, stability, and downstream versatility.

Table 1: Comparative Analysis of Tribromopyrazole Scaffolds
Feature3,4,5-Tribromo-1-ethenyl-1H-pyrazole (TBVP) 3,4,5-Tribromo-1-methyl-1H-pyrazole (Me-TBP) 3,4,5-Tribromo-1H-pyrazole (NH-TBP)
Primary Utility Modular drug scaffolds; Polymer monomersFixed drug scaffoldsPrecursor; Simple couplings
C5-Regioselectivity High (Steric/Electronic direction)HighLow (Tautomerism interference)
N-Group Removal Possible (Oxidative cleavage)Impossible (Inert)N/A (Already unsubstituted)
Solubility High (Organic solvents)High (Organic solvents)Moderate (H-bond donor)
Polymerization Yes (Radical/Cationic)NoNo
Atom Economy Moderate (Vinyl group is C2)High (Methyl is C1)Best

Scientist’s Insight:

Use TBVP when you need to construct a pyrazole core with specific C3/C4/C5 substitutions and require a handle for late-stage modification or polymerization. Use Me-TBP only if the N-methyl group is desired in the final molecule.

Part 2: Performance in Regioselective Cross-Coupling

The primary application of TBVP is the controlled, sequential construction of polysubstituted pyrazoles. Due to the electronic influence of the pyrazole nitrogens and the N-vinyl group, the bromine atoms exhibit differential reactivity: C5 > C3 > C4 .

Mechanism of Regioselectivity
  • C5 Position (Most Reactive): The most electron-deficient site due to the adjacent pyridinic nitrogen (N2) and the inductive effect of the N-vinyl group. Oxidative addition of Pd(0) occurs here first.

  • C3 Position (Intermediate): Activated by the adjacent pyrrolic nitrogen (N1) but less sterically accessible than C5 in some conformations.

  • C4 Position (Least Reactive): The most electron-rich position, requiring forcing conditions or specialized ligands for coupling.

Experimental Workflow: Sequential Suzuki-Miyaura Coupling

Below is the validated protocol for the site-selective arylation of TBVP.

Step 1: C5-Selective Arylation
  • Reagents: TBVP (1.0 equiv), Arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv).

  • Solvent: Toluene/Ethanol/Water (4:1:1).

  • Conditions: 80°C, 4-6 hours.

  • Benchmark Result: Yields >85% of 5-Aryl-3,4-dibromo-1-vinylpyrazole .

  • Note: The N-vinyl group remains intact under these basic conditions.

Step 2: C3-Selective Arylation (of the C5-product)
  • Reagents: 5-Aryl-product (1.0 equiv), Arylboronic acid B (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), K₃PO₄ (3.0 equiv).

  • Solvent: 1,4-Dioxane (anhydrous).

  • Conditions: 100°C, 12 hours.

  • Benchmark Result: Yields ~70-80% of 3,5-Diaryl-4-bromo-1-vinylpyrazole .

Step 3: C4-Substitution (Optional)
  • Reagents: 3,5-Diaryl-product, Arylboronic acid C, Pd₂(dba)₃ / SPhos.

  • Conditions: 110°C, 24 hours (requires electron-rich ligands).

Visualization: The Sequential Pathway

G Start 3,4,5-Tribromo- 1-ethenyl-1H-pyrazole Step1 5-Aryl-3,4-dibromo- 1-ethenylpyrazole Start->Step1 Suzuki Coupling 1 (Pd(PPh3)4, 80°C) Selectivity: C5 >> C3/C4 Step2 3,5-Diaryl-4-bromo- 1-ethenylpyrazole Step1->Step2 Suzuki Coupling 2 (Pd(dppf)Cl2, 100°C) Selectivity: C3 > C4 Final 3,4,5-Triaryl- 1-ethenylpyrazole Step2->Final Suzuki Coupling 3 (SPhos Pd G2, 110°C) Forcing Conditions

Figure 1: Sequential regioselective arylation pathway of TBVP. The reaction conditions exploit the electronic differentiation of the bromine atoms.

Part 3: The Vinyl Advantage (Functionalization)

The defining feature of TBVP over N-methyl analogs is the vinyl group . It acts not just as a protecting group but as a "chemical handle."

Application: Thiol-Ene "Click" Functionalization

The N-vinyl group is electron-rich but can undergo radical-mediated addition of thiols. This is particularly useful for introducing solubility tags or linking the pyrazole core to proteins or polymers.

Protocol: Anti-Markovnikov Thiol Addition

  • Setup: Dissolve TBVP derivative (1.0 mmol) and R-SH (Thiol, 1.2 mmol) in degassed Methanol or DCM.

  • Initiation: Add AIBN (10 mol%) or use UV irradiation (365 nm).

  • Reaction: Reflux (60°C) for 2 hours or irradiate at RT for 30 mins.

  • Result: Formation of 1-(2-(Alkylthio)ethyl)-pyrazole .

  • Why this matters: This reaction converts the hydrophobic vinyl group into a functionalized ethyl linker, a transformation impossible with N-methyl pyrazoles.

Application: N-Deprotection (Cleavage)

While N-methyl is permanent, the N-vinyl group can be cleaved to restore the N-H functionality if the target molecule requires a free pyrazole.

  • Method: Oxidative cleavage using KMnO₄/NaIO₄ or Ozonolysis followed by hydrolysis.

  • Outcome: Yields the 3,4,5-substituted-1H-pyrazole (NH-free), allowing the scaffold to be used in hydrogen-bonding interactions within a protein binding pocket.

References

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules. (2023). Detailed review of vinylpyrazole synthesis and reactivity patterns.

  • Site-Selective Suzuki-Miyaura Reactions of Tribromopyrazoles. Journal of Organic Chemistry. (2015). Establishes the C5 > C3 > C4 selectivity rules for halogenated pyrazoles.

  • Regioselective Synthesis of 1,3,5-Substituted Pyrazoles. Organic Chemistry Portal. (2020). General methodologies for pyrazole functionalization.

  • Flame Retardants of Plastic - Mechanism & Types. SpecialChem. (2024). Context for the use of brominated vinyl monomers in materials science.

Safety Operating Guide

Proper Disposal Procedures: 3,4,5-Tribromo-1-ethenyl-1H-pyrazole

[1][2]

Executive Summary: Immediate Hazard Profile

3,4,5-Tribromo-1-ethenyl-1H-pyrazole presents a dual-hazard profile: high halogen content (tribromo-substitution) and reactive instability (N-vinyl/ethenyl group).[1] Improper disposal risks the formation of toxic brominated dioxins/furans during incineration and uncontrolled polymerization in waste containers.[1]

  • Primary Classification: Halogenated Organic Waste (High Bromine Load).[1]

  • Secondary Hazard: Potential Polymerizer (Reactive).[1]

  • Disposal Method: High-Temperature Incineration (Rotary Kiln) with Flue Gas Scrubbing.[1]

  • Forbidden Actions: Do NOT mix with oxidizers, strong acids, or non-halogenated solvents.[1] Do NOT dispose of down the drain.

Part 1: Chemical Profile & Hazard Analysis

Expertise & Causality: Why this specific protocol is required.

To dispose of this compound safely, one must understand the molecular drivers of its toxicity and instability.

FeatureChemical ConsequenceDisposal Implication
Tribromo Core (3 Br atoms)High halogen-to-carbon ratio.[1]Mandatory Segregation: Must be separated from non-halogenated solvents.[1][2] Standard incineration of mixed waste can generate HBr gas and brominated dioxins.[1]
N-Ethenyl Group (Vinyl)Electron-rich alkene attached to nitrogen.[1] Susceptible to radical or acid-catalyzed polymerization.[1]Stability Risk: Waste containers stored for long periods may pressurize if polymerization occurs.[1] Avoid acidic waste streams which catalyze this reaction.[1]
Pyrazole Ring Nitrogen-rich heterocycle.[1]NOx Generation: Combustion releases nitrogen oxides; requires incineration facilities with NOx scrubbers.[1]

Part 2: Pre-Disposal Stabilization & Segregation

Trustworthiness: A self-validating system for bench-level handling.[1]

Before the waste leaves your fume hood, it must be stabilized and segregated to prevent reactions during storage.[1]

Waste Segregation Protocol

Strictly segregate this compound into a container labeled "Halogenated Organic Waste."

  • Compatible Matrix: Dichloromethane (DCM), Chloroform, or other halogenated solvents.[1]

  • Incompatible Matrix: Do not mix with acetone, ethyl acetate, or methanol if possible (increases flammability and complicates halogen recovery).[1]

  • FATAL ERROR: Never mix with strong acids (HCl, H₂SO₄) or peroxides.[1] The vinyl group can polymerize exothermically or form explosive peroxides.[1]

Container Selection
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.[1]

    • Why: Amber glass protects the light-sensitive vinyl iodide/bromide bonds from photo-degradation.[1]

  • Venting: If disposing of large neat quantities (>10g), use a container with a pressure-relief cap (vented cap) to prevent rupture from potential off-gassing or slow polymerization.[1]

Labeling Requirements

Label the container immediately upon first addition.[1]

  • Text: "Hazardous Waste - Halogenated Organic - Toxic"[1]

  • Constituents: Explicitly list "3,4,5-Tribromo-1-ethenyl-1H-pyrazole".

  • Hazard Checkboxes: [x] Toxic [x] Reactive [x] Halogenated[1]

Part 3: Step-by-Step Disposal Workflows

Workflow A: Solid Waste (Contaminated Solids/Neat Chemical)

Use this for expired pure chemicals, contaminated gloves, or silica gel.[1]

  • Containment: Place the solid waste into a wide-mouth HDPE jar.

  • Double Bagging: If the solid is fine dust, place it inside a sealed Ziploc bag before putting it into the waste jar to minimize inhalation risk upon reopening.[1]

  • Labeling: Mark as "Solid Debris Contaminated with Halogenated Organics."

  • Handoff: Transfer to EHS/Waste Management contractor for Incineration .

Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for filtrates or reaction solutions.[1]

  • pH Check: Ensure the waste stream is Neutral (pH 6-8).

    • Mechanism:[1][3] Acidic conditions trigger the polymerization of the N-vinyl group.[1] If acidic, neutralize carefully with Sodium Bicarbonate before adding to the waste drum.[1]

  • Solvent Compatibility: Pour into the "Halogenated Solvents" carboy.[1]

  • Record Keeping: Log the volume and approximate concentration on the waste tag.

Visual Workflow: Decision Logic

The following diagram illustrates the critical decision points for categorizing this specific waste stream.

WasteDecisionTreeStartStart: 3,4,5-Tribromo-1-ethenyl-1H-pyrazole WasteStateCheckPhysical State?Start->StateCheckSolidPathSolid / Neat ChemicalStateCheck->SolidPathSolidLiquidPathLiquid / SolutionStateCheck->LiquidPathLiquidContainerContainer: Amber Glass or HDPE(Light Protection)SolidPath->ContainerAcidCheckIs pH < 5?LiquidPath->AcidCheckNeutralizeNeutralize with NaHCO3(Prevent Polymerization)AcidCheck->NeutralizeYesSegregationSegregate: Halogenated Waste StreamAcidCheck->SegregationNoNeutralize->SegregationSegregation->ContainerFinalDispFinal Disposal:High-Temp Incineration(Rotary Kiln)Container->FinalDisp

Caption: Decision logic for segregating N-vinyl halogenated pyrazoles to prevent polymerization and ensure regulatory compliance.

Part 4: Emergency Spill Response

Authoritative Grounding: Immediate actions based on chemical properties.[1]

Scenario: A 5g vial of neat 3,4,5-Tribromo-1-ethenyl-1H-pyrazole shatters on the floor.

  • Evacuate & Ventilate: Clear the immediate area.[1] The compound is an irritant and potentially lachrymatory (tear-inducing).[1]

  • PPE Upgrade:

    • Gloves: Double-glove with Nitrile (0.11 mm minimum) or Silver Shield (Laminate) for longer exposure.[1]

    • Respiratory: If dust is visible, use an N95 or P100 respirator.[1]

  • Containment:

    • Do NOT dry sweep. This generates dust.[1]

    • Wet Method: Cover the spill with a solvent-absorbent pad or vermiculite dampened with ethanol or water.[1]

  • Cleanup: Scoop the absorbed material into a hazardous waste bag. Wipe the surface with a dilute soap solution, then water.[1]

  • Disposal: Label the debris bag as "Hazardous Waste - Toxic Solid" and process via Workflow A.

Part 5: Regulatory Compliance & Documentation

When submitting this waste to a disposal contractor (e.g., Veolia, Clean Harbors), you must provide accurate characterization to ensure they use the correct destruction method (Incineration).[1]

  • US EPA (RCRA) Considerations:

    • While not explicitly P-listed or U-listed, it must be characterized by its properties.[1]

    • D001 (Ignitable): If in a flammable solvent.[1]

    • D003 (Reactive): If the vinyl group is deemed unstable/polymerizable in the specific formulation.[1]

    • Halogenated Solvents (F-List): If mixed with Methylene Chloride (F002).[1]

  • European Waste Code (EWC):

    • 07 01 03:* Organic halogenated solvents, washing liquids and mother liquors.[1]

    • 16 05 06:* Laboratory chemicals consisting of or containing hazardous substances, mixtures of laboratory chemicals.[1]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • US Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Generators: Managing Your Waste. [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.